Author: BenchChem Technical Support Team. Date: March 2026
Topic: "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" synthesis and purification
Content Type: In-depth technical guide.
Technical Guide: Synthesis and Purification of
-Cbz-
-Alloc-L-lysine
Executive Summary & Strategic Utility
Target Molecule:
-Benzyloxycarbonyl--allyloxycarbonyl-L-lysine (Z-Lys(Alloc)-OH).
CAS Number: (Generic for Z-Lys(Alloc)-OH) 146982-24-3 (Reference check required for specific isomer, often synthesized in-situ or custom).
Formula:Molecular Weight: 364.40 g/mol .
This guide details the synthesis of Z-Lys(Alloc)-OH, a critical orthogonal building block in peptide chemistry. The strategic value of this molecule lies in its dual-protection scheme :
-Cbz (Z): Stable to TFA (acidolytic cleavage) and mild base. Cleaved by catalytic hydrogenolysis (/Pd) or strong acids (HF, HBr/AcOH).[1]
-Alloc: Stable to TFA and HF. Cleaved selectively by Pd(0)-catalyzed allyl transfer.[]
Application: This orthogonality allows for the synthesis of cyclic peptides (head-to-tail or side-chain-to-tail) and the selective modification of lysine side chains (e.g., fluorophore attachment, PEGylation) while the peptide backbone remains protected or anchored to a solid support.[3]
Retrosynthetic Analysis & Pathway Selection
To synthesize Z-Lys(Alloc)-OH with high optical purity and yield, we evaluate two primary pathways.
Pathway A: Direct Acylation of Z-Lys-OH (Recommended). Uses commercially available
-Cbz-L-lysine. This is the most efficient route for research scales (<100g), minimizing steps and preserving chirality.
Pathway B: Copper(II) Chelation Strategy. Starts from free L-Lysine. Uses
to mask the -amino and -carboxyl groups, allowing selective -acylation.[4] Recommended for industrial bulk synthesis (>1kg) to reduce raw material costs.
Logical Flow of Synthesis (Graphviz)
Caption: Comparative synthetic routes. Pathway A (Blue) is preferred for speed and purity. Pathway B (Red) utilizes copper chelation for regioselectivity from raw lysine.
Experimental Protocol: Pathway A (High Efficiency)
Objective: Selective
-acylation of Z-Lys-OH.
Precursors:-Benzyloxycarbonyl-L-lysine (Z-Lys-OH), Allyl chloroformate (Alloc-Cl).
Reaction Mechanism & Causality
The reaction relies on Schotten-Baumann conditions . Z-Lys-OH is zwitterionic. By adjusting the pH to ~10-11, we deprotonate the
-ammonium () to a nucleophilic amine. The -amine is already capped (Cbz). The carboxyl group forms a carboxylate, which is a poor nucleophile compared to the amine.
Critical Control: pH must be maintained. If pH > 12.5, hydrolysis of the Cbz group or the Alloc ester (once formed) may occur. If pH < 9, the
-amine remains protonated and unreactive.
Step-by-Step Procedure
Scale: 10 mmol (approx. 2.8 g of Z-Lys-OH).
Solubilization:
In a 100 mL round-bottom flask, suspend Z-Lys-OH (2.80 g, 10 mmol) in Water (15 mL) .
Add 2N NaOH dropwise with stirring until the solid dissolves and pH reaches ~10.5.
Note: The solution may remain slightly turbid; ensure full dissolution before proceeding.
Acylation (The Alloc Step):
Cool the solution to 0–5°C (Ice bath). This suppresses hydrolysis of the acid chloride.
Prepare a solution of Allyl chloroformate (Alloc-Cl) (1.2 mL, ~11 mmol, 1.1 eq) in Dioxane (10 mL) or THF.
Expert Tip: Adding Alloc-Cl neat can cause local acidity spikes. Dilution ensures homogenous reaction.
Add the Alloc-Cl solution dropwise over 30 minutes.
Simultaneously , monitor pH. Maintain pH between 10.0 and 11.0 by adding 2N NaOH via an addition funnel or autotitrator.
Visual Cue: The reaction is exothermic.[5] A white precipitate (sodium salt of product) may form if the concentration is too high; add water if stirring becomes difficult.
Completion:
After addition, remove the ice bath and stir at Room Temperature (20-25°C) for 2 hours.
Monitor by TLC (System:
85:10:5). Starting material () should disappear; Product () appears.
Workup:
Wash the basic aqueous solution with Diethyl Ether (2 x 20 mL) .
Reasoning: Removes unreacted Alloc-Cl and organic impurities. The product remains in the aqueous phase as the carboxylate salt.
Acidify the aqueous phase carefully with 1N HCl to pH 2.0–2.5 while stirring in an ice bath.
Observation: The product, Z-Lys(Alloc)-OH, will precipitate as a white oil or solid.
Extract with Ethyl Acetate (3 x 30 mL) .
Combine organic layers and wash with Brine (saturated NaCl) .
Dry over Anhydrous
. Filter and evaporate in vacuo.
Purification & Characterization
Crude Z-Lys(Alloc)-OH is often obtained as a viscous oil that solidifies upon standing or trituration.
Crystallization Protocol
For pharmaceutical-grade purity (>98%), avoid column chromatography if possible.
Dissolve the crude oil in a minimum amount of warm Ethyl Acetate .
Add Petroleum Ether (or Hexanes) dropwise until turbidity is observed.
Store at 4°C overnight.
Filter the white crystals and wash with cold Hexane/EtOAc (4:1).
Dry under high vacuum (
mbar) to remove solvent traces.
Analytical Specifications
Parameter
Specification
Method
Appearance
White crystalline powder
Visual
Purity
> 98.0%
HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point
74–76 °C (Typical)
Capillary Method
Mass Spec
ESI-MS
Optical Rotation
(c=1, MeOH)
Polarimetry
NMR Validation (Self-Validating the Structure)
NMR (DMSO- or ):
Alloc Fingerprint: Look for the multiplet at
5.9 ppm (allyl -CH=) and two doublets/multiplets at 5.2–5.3 ppm (allyl =CH2). The doublet at 4.5 ppm corresponds to the of the Alloc group.
Cbz Fingerprint: Multiplet at
7.35 ppm (5 aromatic H) and singlet/doublet at 5.0–5.1 ppm (benzylic ).
Lysine Backbone:
-H at 4.0–4.2 ppm.
Orthogonality & Deprotection Logic
Understanding the chemical logic is vital for experimental design.
Deprotection Workflow Diagram (Graphviz)
Caption: Orthogonality Map. Alloc must be removed via Pd(0) chemistry.[1][6] Cbz can be removed by acid.[1][][3][5] Hydrogenolysis (H2/Pd) removes Cbz but destroys Alloc (reduction).
Expert Insight: The "Scavenger" Role
When removing Alloc with
, the allyl carbocation generated must be trapped. Without a scavenger, it re-attaches to nucleophiles (scrambling).
Standard Scavenger: Phenylsilane (
) or Morpholine.
Protocol: Dissolve peptide in DCM/DMF. Add 0.1 eq
and 10 eq . Stir 30 min under Argon.
Troubleshooting & Safety
Common Pitfalls
Emulsion during Extraction: The amphiphilic nature of protected lysine can cause emulsions.
Fix: Add a small amount of MeOH or saturate the aqueous layer fully with NaCl.
Oligomerization: If Alloc-Cl is added too fast without pH control, di-acylation or anhydride formation can occur.
Fix: Strict temperature control (
) and dropwise addition.
Safety Data
Allyl Chloroformate: Lachrymator, toxic, corrosive. Handle ONLY in a fume hood.
Z-Lys-OH: Generally non-hazardous but treat as an irritant.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][3][4][7] Chemical Reviews, 109(6), 2455–2504. Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Gomez-Martinez, P., et al. (1999). "N-Alloc-N'-Cbz-diamino acids: Synthesis and application." Journal of the Chemical Society, Perkin Transactions 1.
Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139. Link
"N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" solubility and stability
Technical Whitepaper: Physicochemical Profiling and Orthogonal Handling of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Executive Summary N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly abbreviated as Z-Lys(Alloc)-OH ) is a s...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Orthogonal Handling of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Executive Summary
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly abbreviated as Z-Lys(Alloc)-OH ) is a specialized, orthogonally protected amino acid derivative used in complex peptide synthesis. Unlike the standard Fmoc-Lys(Alloc)-OH used in Fmoc solid-phase peptide synthesis (SPPS), the Z-Lys(Alloc)-OH variant is employed in strategies requiring stability against both basic (piperidine) and mild acidic (TFA) conditions, or in solution-phase synthesis where the Z-group (benzyloxycarbonyl) serves as a semi-permanent protecting group.
This guide provides a definitive technical analysis of its solubility profile, stability metrics, and the critical "orthogonality paradox" that researchers must navigate during deprotection.
Physicochemical Profile
The molecule features a lysine backbone with two distinct carbamate protecting groups: the acid/hydrogenolysis-labile Z (Cbz) group on the
-amine and the palladium-labile Alloc group on the -amine.
Table 1: Chemical Identity & Properties
Property
Specification
Systematic Name
N--Benzyloxycarbonyl-N--allyloxycarbonyl-L-lysine
Abbreviation
Z-Lys(Alloc)-OH
Molecular Formula
Molecular Weight
~364.4 g/mol
Physical State
White to off-white crystalline powder
Solubility (High)
DMF, DMSO, NMP, DCM, Methanol
Solubility (Low/Insoluble)
Water, Diethyl Ether, Hexane
pKa (Carboxyl)
~3.8 (Predicted)
Solubility Analysis
The presence of two hydrophobic carbamate groups (Z and Alloc) significantly reduces water solubility compared to free lysine.
Primary Solvents: For SPPS or coupling reactions, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice, typically dissolving the compound at concentrations >0.5 M.
Secondary Solvents:Dichloromethane (DCM) is effective for dissolution but may require small amounts of DMF to prevent precipitation during coupling if the concentration is high.
Protocol: To dissolve 1 mmol of Z-Lys(Alloc)-OH, add 2-3 mL of DMF and vortex. Sonication is rarely needed but permissible.
Stability Profile
The stability of Z-Lys(Alloc)-OH is defined by the differential reactivity of its protecting groups.
A. Solid-State Stability
Storage: Store at +2°C to +8°C in a desiccated environment.
Shelf Life: >2 years if kept dry and away from light.
Hygroscopicity: Mildly hygroscopic. Allow the vial to reach room temperature before opening to prevent condensation, which can hydrolyze the active ester if pre-activated.
B. Solution Stability (Chemical Compatibility)
The compound exhibits a unique stability profile compared to Fmoc derivatives:
Acid Stability:
TFA (Trifluoroacetic acid):STABLE. The Z group is generally stable to 50% TFA/DCM (used for Boc removal), making this derivative compatible with Boc chemistry cycles.
HBr/AcOH or HF:UNSTABLE. The Z group is cleaved.
Base Stability:
Piperidine (20% in DMF):STABLE. Unlike Fmoc, the Z group resists cleavage by secondary amines, preventing premature
-deprotection.
Dilute NaOH:STABLE (short term), but saponification of the Alloc ester can occur with prolonged exposure to strong aqueous base.
Reductive Stability (The Critical Warning):
Catalytic Hydrogenation (
/Pd-C):INCOMPATIBLE. While this is the standard method to remove the Z group, it will reduce the allyl double bond of the Alloc group to a propyl group. The resulting propyl-carbamate is extremely stable and cannot be removed by Palladium(0), effectively permanently blocking the -amine.
Orthogonal Deprotection Strategy
The utility of Z-Lys(Alloc)-OH lies in its orthogonality. However, the sequence of deprotection is constrained by the sensitivity of the Alloc group to hydrogenation.
The Orthogonality Paradox
You cannot use the standard Z-removal condition (
/Pd) if you intend to keep the Alloc group intact.
Figure 1: Orthogonality & Compatibility Map
Caption: Compatibility map showing the "Forbidden Path" (dashed line) where Hydrogenolysis destroys the Alloc functionality.
Experimental Protocols
Protocol A: Selective Removal of Alloc (Side-Chain Deprotection)
Use this protocol to expose the
-amine for branching or cyclization while keeping the Z-group intact.
Agitate under Argon/Nitrogen for 30-60 minutes at room temperature.
Note: The Z-group remains perfectly stable under these conditions.
Wash: Wash extensively with DCM, then DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium residues.
Protocol B: Selective Removal of Z (Alpha-Amine Deprotection)
WARNING: Do NOT use Catalytic Hydrogenation if the Alloc group is still present. Use Acidolysis instead.
Reagent: 33% HBr in Acetic Acid (or HF for final cleavage).
Procedure:
Treat the peptide with 33% HBr/AcOH for 30-60 minutes .
Precipitate with cold diethyl ether.
Result: The Z-group is cleaved. The Alloc group remains stable (protonated but chemically intact).
Workflow Decision Tree
Caption: Decision tree for processing Z-Lys(Alloc)-OH. Note the critical restriction on hydrogenation.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.
Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group: An investigation of Alloc removal from secondary amines." Tetrahedron Letters, 40(12), 2455.
Sigma-Aldrich. "Fmoc-Lys(Alloc)-OH Product Specification."[2][3] (Used for comparative solubility data of Lys(Alloc) derivatives).
BenchChem. "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide."
Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Standard reference for Z and Alloc stability constants).
"N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" for peptide synthesis introduction
The following technical guide details the application, mechanism, and protocols for N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH) in advanced peptide synthesis. Subject: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the application, mechanism, and protocols for N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH) in advanced peptide synthesis.
Subject: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (CAS: N/A for specific derivative, typically custom; Core Z-Lys-OH CAS: 2212-75-1; Alloc-Lys-OH CAS: 6298-03-9)
Context: Advanced Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Macrocyclization.
Executive Summary
In the landscape of complex peptide therapeutics—specifically stapled peptides, dendrimers, and cyclic analogues—standard orthogonal pairs (Fmoc/Boc) often lack the dimensionality required for multi-site functionalization. Z-Lys(Alloc)-OH serves as a critical "tertiary" orthogonal building block.
Its value lies in the kinetic and mechanistic distinctness of its protecting groups:
-Amine (Z/Cbz): Removed by strong acid (HF/HBr) or catalytic hydrogenolysis (). Stable to TFA and Piperidine.[]
-Amine (Alloc): Removed by Pd(0)-catalyzed allyl transfer. Stable to HF, TFA, and Piperidine.
This guide outlines the structural logic, deprotection workflows, and experimental protocols for leveraging Z-Lys(Alloc)-OH to construct complex peptide architectures.
Structural Logic & Orthogonality Matrix
The utility of Z-Lys(Alloc)-OH is defined by its stability profile relative to standard SPPS conditions. It bridges the gap between Boc-chemistry (Acid labile) and Fmoc-chemistry (Base labile) by introducing a metal-catalyzed deprotection axis.
Table 1: Orthogonality & Stability Matrix[2]
Protecting Group
Structure
Removal Reagent
Mechanism
Stability (Do NOT Use)
Z (Cbz)
Benzyloxycarbonyl
HF, HBr/AcOH,
Acidolysis / Hydrogenolysis
TFA (Partial), Piperidine, Pd(0)
Alloc
Allyloxycarbonyl
+ Scavenger
-Allyl Complex Formation
TFA, HF, Piperidine, HBr
Boc
tert-Butyloxycarbonyl
TFA, HCl/Dioxane
Acidolysis ()
Base, Pd(0), Hydrogenolysis
Fmoc
9-Fluorenylmethoxycarbonyl
Piperidine, DBU
-Elimination (E1cB)
Acid, Pd(0), Hydrogenolysis
Mechanistic Implication[2][3]
The "Alloc First" Rule: If using Hydrogenolysis to remove Z, you must remove Alloc first. Catalytic hydrogenation (
) will reduce the allyl double bond of the Alloc group to a propyl group, forming a highly stable propyl carbamate that is virtually impossible to remove.
The "Z-Capping" Strategy: In Fmoc-SPPS, Z-Lys(Alloc)-OH is often used as the N-terminal residue. The Z-group acts as a permanent "cap" stable to TFA cleavage, allowing the peptide to be purified with the N-terminus protected, while the Alloc group allows for specific side-chain labeling before or after cleavage.
Experimental Workflows
Diagram: Orthogonal Deprotection Strategy
The following diagram illustrates the logical flow for using Z-Lys(Alloc)-OH in a Boc-SPPS strategy for Head-to-Side Chain Cyclization.
Figure 1: Workflow for utilizing Z-Lys(Alloc)-OH in Boc-SPPS for site-specific modification. Note the critical placement of Alloc removal prior to final HF cleavage.
Detailed Protocol: Selective Alloc Removal
The removal of the Alloc group is the most technically demanding step. Incomplete removal or palladium contamination ("black resin") are common failure modes.
Shake gently under Nitrogen/Argon for 30 minutes .
Drain and repeat the process with a fresh cocktail for another 30 minutes to ensure quantitative removal.
Washing (Crucial for Pd Removal):
The resin will likely be dark due to Pd sticking.
Wash with DCM (
).
Chelation Wash: Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF or a solution of 0.5% DIEA in DMF to remove residual Palladium. Repeat until the resin returns to its original color.
Perform a Kaiser Test (ninhydrin). A positive (blue) result indicates the
-amine is free.
Applications & Case Studies
Branched Peptide Synthesis (Dendrimers)
Z-Lys(Alloc)-OH is ideal for synthesizing "Lysine Trees" or dendrimers.
Method: Couple Z-Lys(Alloc)-OH. Remove Alloc.[][4][2][3][5][6] Couple two new Fmoc-Lys(Fmoc)-OH residues (if switching strategies) or continue with Boc.
Advantage: The Z-group keeps the core generation protected while the branches are grown from the Alloc site.
On-Resin Cyclization (Head-to-Side Chain)
In Boc-SPPS , creating a lactam bridge between the N-terminus and a side chain is challenging if the N-term protection is acid-labile (Boc).
Strategy: Use Z-Lys(Alloc)-OH at the C-terminus or middle of the sequence.
Elongate peptide with Boc-amino acids.
Terminate with a Boc-Asp(OFm)-OH or similar if needed, or simply use the Z-Lys(Alloc) as the anchor.
Correction: Standard Head-to-Side chain usually involves the N-term amine and a side chain acid (Asp/Glu).
Usage: If the Lysine is the N-terminus (Z-protected), one can deprotect Alloc, couple a succinic anhydride or similar linker, and react with a side chain down the sequence.
Fluorophore Labeling
For peptides requiring harsh final cleavage (HF), sensitive fluorophores (e.g., FITC) might degrade.
Conjugate Fluorophore (must be stable to HF) OR Conjugate a "Handle" (e.g., Azide/Alkyne).
Cleave with HF (Removes Z).
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. [Link]
Gomez-Martinez, P., et al. (1999). N-Alloc temporary protection in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Architecting Molecular Complexity: A Comprehensive Guide to Orthogonal Protecting Groups in Peptide Synthesis
Executive Summary The evolution of peptide therapeutics from simple linear sequences to complex, multi-cyclic, and branched architectures has necessitated a paradigm shift in synthetic chemistry. At the core of this shif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of peptide therapeutics from simple linear sequences to complex, multi-cyclic, and branched architectures has necessitated a paradigm shift in synthetic chemistry. At the core of this shift is the strategic deployment of orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for multidimensional orthogonal protection strategies, empowering researchers and drug development professionals to architect highly complex peptide molecules with uncompromising purity and yield.
The Paradigm of Orthogonality in Peptide Chemistry
The concept of orthogonality, pioneered by Barany and Merrifield, dictates that two or more protecting groups belong to independent chemical classes and are removed by entirely distinct mechanisms 1[1]. Unlike graded lability—where groups are removed by varying concentrations of the same reagent—true orthogonality ensures that selective deprotection is governed by chemical causality rather than reaction rates 2[2]. This allows chemists to unmask specific functional groups in any sequence, enabling regioselective modifications such as cyclization, branching, or conjugation without compromising the integrity of the growing peptide chain 3[3].
Dimensionality of Protection: A Quantitative Matrix
To successfully navigate multidimensional SPPS, one must understand the quantitative cleavage conditions and orthogonality profiles of the primary protecting groups. Table 1 summarizes these critical parameters.
Table 1: Quantitative & Qualitative Matrix of Orthogonal Protecting Groups
Protecting Group
Target Functional Group
Cleavage Reagent
Cleavage Mechanism
Orthogonality Profile
Fmoc
N-α-Amine
20% Piperidine in DMF
E1cb Elimination
Stable to acid, Pd(0), and hydrogenolysis
Boc / tBu
N-α-Amine / Side Chains
95% TFA
Acidolysis (SN1)
Stable to base, Pd(0), and hydrogenolysis
Alloc
Amine / Hydroxyl
Pd(PPh3)4 + PhSiH3
Tsuji-Trost Allylation
Stable to acid, base, and mild reduction
Trt
Cysteine / Amine
1-5% TFA (Dilute)
Mild Acidolysis
Stable to base and Pd(0)
Cbz (Z)
Amine
H2, Pd/C
Hydrogenolysis
Stable to mild acid and base
The Fmoc/tBu Axis: The Foundation of Modern SPPS
The Fmoc/tBu strategy is the industry standard for two-dimensional orthogonal peptide synthesis. The N-α-amino group is temporarily protected by the base-labile Fmoc group, while reactive side chains are permanently protected by acid-labile tBu-based groups 4[4].
Mechanistic Causality of Fmoc Cleavage
The removal of the Fmoc group is driven by an E1cb (Elimination Unimolecular conjugate base) mechanism. The choice of 20% piperidine in DMF is highly deliberate. Piperidine acts as a base to abstract the highly acidic proton at the 9-position of the fluorenyl ring, generating a carbanion that undergoes elimination to form dibenzofulvene. Crucially, piperidine also acts as a nucleophile, immediately scavenging the highly reactive dibenzofulvene to form a stable adduct, thereby preventing it from irreversibly alkylating the exposed peptide chain 4[4].
Self-Validating Protocol: Fmoc Deprotection and Amide Coupling
A robust SPPS protocol must function as a self-validating system to prevent the propagation of deletion sequences.
Step-by-Step Methodology:
Resin Swelling: Suspend the resin in DMF for 30 minutes. Causality: Swelling expands the polystyrene/PEG polymer matrix, maximizing the diffusion rates of bulky amino acids to the reactive sites 5[5].
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
Washing: Wash extensively with DMF (6 × 1 min) to completely remove the basic piperidine, which would otherwise neutralize the acidic coupling reagents 4[4].
Coupling: Add Fmoc-AA-OH (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF. Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid for activation without acting as a competing nucleophile.
System Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin. Validation Logic: Ninhydrin reacts with free primary amines to form a deep blue complex (Ruhemann's purple). If the beads turn blue, coupling is incomplete, triggering an automatic recoupling cycle. If the beads remain yellow, the coupling is validated, and the system proceeds 6[6].
The self-validating cyclical workflow of Fmoc solid-phase peptide synthesis.
The Alloc Axis: Palladium-Catalyzed Precision
For the synthesis of branched peptides or side-chain-to-side-chain lactam bridges, a third dimension of orthogonality is required. The allyloxycarbonyl (Alloc) group provides this capability, as it is completely stable to both the basic conditions of Fmoc removal and the highly acidic conditions of tBu cleavage 7[7].
The Tsuji-Trost Catalytic Cycle
Alloc deprotection is mediated by a Tsuji-Trost allylation mechanism. The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond, forming a π-allyl-palladium(II) complex and triggering decarboxylation to release the free amine. A nucleophilic scavenger, typically phenylsilane (PhSiH3), is strictly required to attack the π-allyl complex. This intercepts the allyl group (forming an inert allyl-silane byproduct) and regenerates the active Pd(0) catalyst, preventing the re-allylation of the newly freed amine 8[8].
Catalytic cycle of palladium-mediated Alloc deprotection via Tsuji-Trost allylation.
Self-Validating Protocol: Alloc Deprotection
Because Pd(0) is highly sensitive to oxidation, the reaction environment must be carefully controlled 9[9].
Step-by-Step Methodology:
Preparation: Swell the resin in anhydrous CH2Cl2 under an inert argon atmosphere.
Scavenger Addition: Add phenylsilane (PhSiH3, 10-20 eq) to the reaction vessel.
Incubation: Agitate in the dark for 30-60 minutes at room temperature.
Washing: Wash the resin with CH2Cl2, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove any trapped palladium residues.
System Validation (Micro-cleavage): Cleave a 1 mg aliquot of resin using a TFA cocktail and analyze the supernatant via LC-MS. Validation Logic: The system is validated to proceed to orthogonal branch elongation only when the mass spectrum exhibits a precise -84 Da shift (corresponding to the loss of the C4H4O2 moiety), confirming 100% Alloc removal 9[9].
Strategic Applications in Complex Peptide Architectures
The true power of orthogonal protecting groups is realized in the regioselective synthesis of peptides with multiple disulfide bridges. Cysteine residues present unique challenges due to the high nucleophilicity of the sulfhydryl group. By utilizing a strategy of graded acid lability combined with true orthogonality, chemists can direct the precise pairing of cysteines.
For example, a peptide requiring two specific disulfide bonds can be synthesized using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH. The Trt (trityl) group is highly labile and is removed by standard 95% TFA cleavage cocktails, allowing the first disulfide bridge to be oxidized in solution. Conversely, the Dpm (diphenylmethyl) group is stable to 1-3% dilute TFA but is cleaved by 95% TFA. By substituting Trt with Mmt (4-methoxytrityl)—which is cleaved by 1% TFA—the Mmt groups can be removed on-resin without affecting the Dpm groups, allowing the first disulfide bridge to be formed on the solid support before global cleavage10[10].
A Deep Dive into Lysine Protecting Groups: A Technical Guide for Researchers and Drug Development Professionals
Abstract In the intricate world of chemical synthesis, particularly in peptide and protein chemistry, the strategic use of protecting groups is paramount. Lysine, with its nucleophilic ε-amino group, presents a unique ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the intricate world of chemical synthesis, particularly in peptide and protein chemistry, the strategic use of protecting groups is paramount. Lysine, with its nucleophilic ε-amino group, presents a unique challenge, necessitating robust and reliable protection to prevent unwanted side reactions and ensure the desired chemical transformations. This in-depth technical guide provides a comprehensive exploration of the discovery, development, and application of lysine protecting groups. We will delve into the historical evolution of these critical chemical tools, from the foundational carbamates to modern, highly specialized moieties. This guide will dissect the mechanisms of action, detail field-proven experimental protocols, and offer a comparative analysis of the most widely used protecting groups, empowering researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Imperative of Lysine Protection: A Historical Perspective
The journey of chemical peptide synthesis has been intrinsically linked to the development of effective protecting groups. The dual reactivity of amino acids, possessing both a nucleophilic amino group and a carboxylic acid, necessitates a strategy to selectively mask one while the other reacts. Lysine, with its additional ε-amino group, amplifies this challenge. Without protection, uncontrolled polymerization and the formation of branched byproducts would be inevitable, rendering the synthesis of complex peptides and proteins an insurmountable task.[]
The dawn of modern peptide synthesis can be traced back to the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in the 1930s.[2][3] This marked a pivotal moment, providing the first reliable method for the temporary inactivation of the α-amino group, enabling the stepwise assembly of amino acids.[3] The Cbz group's stability under various conditions and its susceptibility to removal via catalytic hydrogenolysis laid the groundwork for future innovations in protecting group chemistry.[2][4]
The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field and underscored the need for a new class of protecting groups compatible with this new methodology.[5] This led to the development of the tert-butyloxycarbonyl (Boc) group by Frederick C. McKay and Albertson in 1957.[5] The Boc group's lability under mild acidic conditions, orthogonal to the conditions used for Cbz removal, was a game-changer, becoming a cornerstone of Merrifield's Nobel Prize-winning SPPS strategy.[5][6]
The evolution continued with the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970.[7][8] The Fmoc group's key advantage is its removal under mild basic conditions, typically with piperidine, offering an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[9][10] This orthogonality is the cornerstone of modern Fmoc-based SPPS, which has become the dominant method for peptide synthesis.[7][11][12]
These three foundational protecting groups, Cbz, Boc, and Fmoc, represent the major pillars of lysine protection strategies. Their development has been driven by the relentless pursuit of orthogonality – the ability to selectively remove one protecting group in the presence of others, a concept that is fundamental to the synthesis of complex, multifunctional molecules.[]
The Carbamate Family: The Workhorses of Lysine Protection
The most prevalent and versatile protecting groups for lysine's ε-amino group belong to the carbamate family. These groups share a common structural motif but exhibit distinct cleavage mechanisms, enabling their strategic deployment in complex synthetic routes.
The Acid-Labile Boc Group: A Pillar of Orthogonal Synthesis
The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely utilized protecting groups in organic synthesis.[5] Its popularity is rooted in its ease of introduction, stability to a broad range of reaction conditions, and, most importantly, its clean and efficient removal under mild acidic conditions.[5][6]
Mechanism of Protection: The Boc group is typically introduced by reacting the ε-amino group of lysine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][13] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate that collapses to yield the protected amine, carbon dioxide, and tert-butanol.[13][14]
Mechanism of Deprotection: The acid-catalyzed cleavage of the Boc group is a facile process.[15] Protonation of the carbonyl oxygen initiates fragmentation, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6][13][15] The tert-butyl cation can be scavenged to prevent unwanted side reactions.[15][16]
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Protocol: Fmoc Deprotection in SPPS
[10]
Resin Swelling: Swell the Fmoc-protected peptide-resin in a suitable solvent like DMF.
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
Deprotection Reaction: Treat the resin with the piperidine solution for a specified time (e.g., 2 x 10 minutes).
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free amine before proceeding to the next coupling step.
The Hydrogenolysis-Labile Cbz Group: A Classic with Enduring Relevance
The benzyloxycarbonyl (Cbz or Z) group holds a significant place in the history of peptide synthesis. [3]While its use in SPPS has been largely superseded by the Fmoc/Boc strategy, it remains a valuable protecting group in solution-phase synthesis and for specific applications where its unique cleavage conditions are advantageous.
[][2]
Mechanism of Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. [2][3]The reaction is a nucleophilic acyl substitution.
[17]
Mechanism of Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis. [2][3]This mild method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. [2]It can also be cleaved by strong acids, but this is less common.
[2][3]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Beyond the Classics: Specialized Protecting Groups for Advanced Applications
The demands of modern drug development and chemical biology have spurred the creation of a diverse array of specialized lysine protecting groups, offering unique orthogonalities and functionalities.
The Palladium-Labile Alloc Group: A Gateway to On-Resin Modifications
The allyloxycarbonyl (Alloc) group is a valuable tool for orthogonal protection, particularly in the synthesis of complex peptides requiring on-resin side-chain modifications. [18][19]Its key feature is its stability to both acidic and basic conditions, while being selectively cleaved by palladium(0) catalysts.
[][18]
Mechanism of Deprotection: The deprotection of the Alloc group is a palladium-catalyzed process. [20]The palladium(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl palladium(II) complex. [20]In the presence of a nucleophilic scavenger, the allyl group is transferred, regenerating the palladium(0) catalyst and leading to the decarboxylation of the resulting carbamate to yield the free amine.
[20]
Caption: Mechanism of palladium-catalyzed Alloc deprotection.
Hyper-Acid-Labile and Other Specialized Groups
For even finer control over deprotection, a range of other protecting groups have been developed:
Trityl (Trt) and 4-methyltrityl (Mtt): These groups are exceptionally sensitive to acid and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), leaving Boc groups intact. []This allows for selective on-resin modification of the lysine side chain.
[]* 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These groups are cleaved by hydrazine, providing another layer of orthogonality. []They are particularly useful for the synthesis of branched or cyclic peptides.
[]* Nosyl (Ns): The 2-nitrobenzenesulfonyl group can be removed under mild nucleophilic conditions, for instance, with thiophenol and a base.
[21]
Comparative Analysis and Strategic Selection
The choice of a lysine protecting group is a critical decision that profoundly impacts the success of a synthetic strategy. The following table provides a comparative overview of the most common protecting groups.
Protecting Group
Abbreviation
Cleavage Conditions
Orthogonal To
Key Advantages
Key Disadvantages
tert-Butyloxycarbonyl
Boc
Strong Acid (e.g., TFA)
Fmoc, Cbz, Alloc
Well-established, robust, compatible with Fmoc-SPPS
Harsh cleavage can damage sensitive peptides
9-Fluorenylmethyloxycarbonyl
Fmoc
Base (e.g., Piperidine)
Boc, Cbz, Alloc
Mild cleavage, cornerstone of modern SPPS
Can cause aggregation, potential for side reactions
For standard Fmoc-SPPS: Boc is the workhorse for lysine side-chain protection due to its stability during the repetitive base treatments for Fmoc removal and its clean cleavage during the final acid-mediated resin cleavage.
[][22]* For on-resin side-chain modification: Alloc, Mtt, or ivDde are excellent choices as they can be selectively removed while the peptide remains attached to the solid support, allowing for the introduction of labels, branching, or cyclization.
[][18]* For solution-phase synthesis: Cbz remains a valuable option, especially when mild, non-acidic, and non-basic cleavage is required.
[]* For peptides with acid-sensitive moieties: The use of hyper-acid-labile groups like Mtt or orthogonal groups like Alloc or ivDde is recommended to avoid degradation during deprotection.
The Impact of Protecting Groups on Peptide Properties and Synthesis Outcomes
The influence of protecting groups extends beyond simply masking a reactive site. They can significantly impact the physicochemical properties of the growing peptide chain, influencing solubility and aggregation. [][24]In some cases, the accumulation of bulky, hydrophobic protecting groups can lead to poor solvation and incomplete reactions, a phenomenon known as "difficult sequences."
[24][25][26]
Strategies to mitigate these issues include the use of more polar protecting groups or the incorporation of backbone-protecting groups that disrupt interchain hydrogen bonding and prevent β-sheet formation. [24][25][27]The choice of protecting group can also influence the potential for side reactions such as racemization or aspartimide formation. [10][27]Therefore, a holistic understanding of the interplay between the protecting group strategy and the peptide sequence is crucial for a successful synthesis.
Conclusion and Future Outlook
The discovery and development of lysine protecting groups have been a driving force in the advancement of peptide and protein chemistry. From the pioneering work with the Cbz group to the sophisticated, multi-dimensional orthogonal strategies employed today, the ability to selectively and temporarily mask the ε-amino group of lysine has been fundamental to the synthesis of increasingly complex and therapeutically relevant molecules.
As the frontiers of drug development and chemical biology continue to expand, so too will the demands for novel protecting groups with enhanced properties. The future will likely see the development of "greener" protecting groups with more environmentally benign cleavage conditions, as well as protecting groups that impart favorable solubility characteristics to the growing peptide chain. Furthermore, the development of biocatalytic methods for the introduction and removal of protecting groups holds exciting promise for the future of peptide synthesis. [28]The ongoing innovation in this critical area will undoubtedly continue to empower scientists to create the next generation of peptide-based therapeutics and research tools.
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(PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-auMaW_7s9MrhHH0eOU7wLpMaibuzQ1tvbxqQDnGFwvP_ciA4If09sCiSNGcxLT5F6OAEumMThL1isztPFvj09xNDfbxPtVYCy_4rv-DMumlRNjbIxrJJ0LNN269sA5KhL9RrbBqREfWt3oqaPcqAYJolqQN3-BmG-Z7zCGt5yPnK5SHjd-rDWu2yKSlGCijGPqME6nMI-Ta1xNqOF59EFyNljt7jDrNurZD3XdJT3uVyshg3Kyfz73-MElTqcypOiEwCEambI3vQEa51VLyTCzIc]
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Application Note AN-2026: Synthesis of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Executive Summary This application note details the orthogonal synthesis of N- -benzyloxycarbonyl-N- -allyloxycarbonyl-L-lysine (Z-Lys(Alloc)-OH). This molecule is a critical building block in peptide chemistry, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the orthogonal synthesis of N-
-benzyloxycarbonyl-N--allyloxycarbonyl-L-lysine (Z-Lys(Alloc)-OH). This molecule is a critical building block in peptide chemistry, particularly for the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and side-chain modified proteins.[1][2]
The protocol utilizes a Copper(II) Chelation Strategy to ensure complete regioselectivity.[1][2] By transiently masking the
-amino and -carboxylic acid functions within a copper complex, the -amino group is exclusively exposed for reaction with allyl chloroformate.[1] Subsequent decomplexation and -protection yield the target molecule with high optical purity (>99% enantiomeric excess) and chemical yield.[1][2]
Strategic Analysis & Reaction Pathway
Why Copper Chelation?
Direct acylation of free L-lysine results in a mixture of
-acylated, -acylated, and di-acylated products due to the similar nucleophilicity of the two amine groups.[1] While the -amine is slightly more basic ( ~10.[1][2]5) than the -amine ( ~8.9), pH control alone is insufficient for high-purity industrial synthesis.[1][2]
The Chelation Advantage:
Regioselectivity:
forms a stable, square-planar coordination complex with the -amino and carboxylate groups of two lysine molecules.[1][2] The -amines remain free and sterically accessible.[1]
Critical Control Point: Maintain pH between 9.0 and 10.0 using 2M NaOH. If pH drops below 8.5, the reaction slows; if >11.5, Alloc-Cl hydrolyzes rapidly.[1][2]
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction mixture usually becomes a thick, light-blue slurry (the
Setup: Take the filtrate from Phase 3 (containing H-Lys(Alloc)-OH).[1][2] If isolated as solid, dissolve 23 g (100 mmol) in 1N NaOH (100 mL) and cool to 0°C.[1][2]
-methylene of Lysine (adjacent to Alloc-NH).[1][2]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase 2
pH drift during Alloc-Cl addition.
Use an autotitrator or check pH every 2 mins. Maintain pH >9.0.
Green Filtrate in Phase 3
Incomplete copper removal.
Increase stirring time with 8-Hydroxyquinoline or add 10% excess reagent.
Oiling out in Phase 4
Product is not crystallizing.
The product often oils out initially. Dissolve in warm EtOAc, dry thoroughly, and add Hexane slowly with scratching.
Cbz-Cl Hydrolysis
Reaction temperature too high.
Keep Phase 4 strictly at 0–5°C during addition.
References
Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999).[1][2][3] "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine." Chemical and Pharmaceutical Bulletin, 47(10), 1489–1490.[2][3] (Describes the copper complex/8-hydroxyquinoline method for Z-Lys(Boc), applicable here).
Scott, J. W., et al. (1981).[2] "Scale-up of the synthesis of N-epsilon-protected lysine derivatives." Journal of Organic Chemistry. (Foundational copper chelation work).
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][7] Chemical Reviews, 109(6), 2455–2504.[2] (Review of orthogonal protection strategies including Alloc/Z). [1][2]
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection conditions of Alloc and Cbz).
Application Note: Orthogonal Deprotection Strategies for -Cbz- -Alloc-L-lysine in Complex Peptide Synthesis Executive Summary -Cbz- -Alloc-L-lysine (and its reverse isomer) is a critical building block in solid-phase (SP...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Deprotection Strategies for
-Cbz--Alloc-L-lysine in Complex Peptide Synthesis
Executive Summary
-Cbz--Alloc-L-lysine (and its reverse isomer) is a critical building block in solid-phase (SPPS) and solution-phase peptide synthesis. It enables the construction of branched peptides, cyclic architectures, and site-specific conjugates. The orthogonality between the carboxybenzyl (Cbz) and allyloxycarbonyl (Alloc) protecting groups relies on their completely distinct cleavage mechanisms: Cbz is removed via hydrogenolysis or strong acidolysis, whereas Alloc is cleaved via palladium(0)-catalyzed allylic transfer [1]. However, this orthogonality is strictly unidirectional. This application note details the mechanistic rationale, critical sequence dependencies, and validated protocols for the sequential deprotection of Alloc and Cbz groups.
Mechanistic Rationale & The Orthogonality Paradox
Expertise & Experience: The fundamental causality dictating the experimental workflow is the reactivity of the allyl double bond in the Alloc group.
Alloc Deprotection: Proceeds via a Tsuji-Trost reaction. A Pd(0) catalyst (typically
) coordinates to the allyl -system and undergoes oxidative addition to form a -allylpalladium(II) complex. The carbamate leaving group subsequently decarboxylates to yield the free amine. A nucleophilic scavenger is absolutely required to intercept the -allylpalladium complex, regenerating the Pd(0) catalyst and preventing re-allylation of the newly liberated amine [1, 3].
Cbz Deprotection: Typically achieved via catalytic hydrogenation (e.g.,
, Pd/C) or strong acidolysis (e.g., HF, TFMSA). The Pd surface adsorbs and the benzyl group, cleaving the C-O bond to release toluene and carbamic acid, which decarboxylates.
The Orthogonality Paradox (Critical Insight): If catalytic hydrogenation (
, Pd/C) is attempted while the Alloc group is still present, the hydrogen rapidly reduces the allyl double bond of the Alloc group to a propyl group. The resulting propyl carbamate is completely inert to Pd(0) and standard deprotection conditions, permanently blocking the amine. Therefore, Alloc must always be removed prior to Cbz hydrogenolysis if both groups are present on the same molecule.
Quantitative Data: Scavenger Selection for Alloc Deprotection
The choice of scavenger dictates the efficiency and cleanliness of the Alloc removal. Table 1 summarizes the properties of common scavengers to guide your experimental design.
Table 1: Comparison of Scavengers for Pd(0)-Catalyzed Alloc Deprotection
Can reduce imines or sensitive reducible groups if present.
Morpholine
10 - 20 eq
Amine nucleophile
Excellent nucleophile; widely available; mild.
Can cause aspartimide formation or side-reactions in sensitive sequences.
N,N-Dimethylbarbituric acid (NDMBA)
5 - 10 eq
Carbon nucleophile
Exceptional trapping efficiency; forms stable C-allyl adducts.
Solid reagent; requires basic conditions; harder to wash from resin.
Logical Workflow for Orthogonal Deprotection
The following diagram illustrates the mandatory operational sequence to avoid the irreversible formation of propyl carbamates.
Logical workflow for orthogonal deprotection of Cbz and Alloc groups.
Detailed Experimental Protocols
Trustworthiness Note: These protocols are designed as self-validating systems. The inclusion of degassing steps prevents catalyst oxidation, and the specific washing sequences ensure the removal of trapped palladium that would otherwise poison downstream reactions.
Protocol A: Selective Alloc Deprotection on Solid Support
Objective: Cleave the Alloc group using
and phenylsilane while leaving the Cbz group intact [2, 3].
Reagents: Tetrakis(triphenylphosphine)palladium(0) (), Phenylsilane (), anhydrous Dichloromethane (DCM), Sodium diethyldithiocarbamate.
Procedure:
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in anhydrous DCM (5 mL) for 30 minutes in a fritted reaction vessel. Drain.
Solvent Degassing (Critical): Bubble dry Argon or Nitrogen gas through 10 mL of anhydrous DCM for at least 15 minutes to displace dissolved oxygen. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II).
Cocktail Preparation: In a dry vial under an inert atmosphere, dissolve
(23 mg, 0.02 mmol, 0.2 eq) and (296 L, 2.4 mmol, 24 eq) in 3 mL of the degassed DCM. The solution should be a clear, pale yellow.
Reaction: Add the cocktail to the resin. Shake gently at room temperature for 30 minutes. Protect the reaction vessel from light (e.g., wrap in aluminum foil) to prevent photolytic degradation of the catalyst.
Drain and Repeat: Drain the reaction mixture. The resin may appear slightly darkened. Repeat Steps 3 and 4 with a fresh batch of cocktail for another 30 minutes to ensure quantitative conversion.
Palladium Scavenging Wash (Self-Validation): Drain the resin. Wash the resin with a solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3
5 mL, 5 mins each). Observation: The wash solution will turn bright yellow/green as it chelates trapped Pd. Continue washing until the flow-through is colorless and the resin returns to its original color.
Final Washes: Wash with DMF (5
5 mL) and DCM (5 5 mL).
Validation: Perform a Kaiser test on a few resin beads. A positive (dark blue) result confirms the presence of the newly liberated primary amine.
Protocol B: Global Cbz Deprotection via Catalytic Hydrogenation (Solution-Phase)
Objective: Cleave the Cbz group after the Alloc group has been removed and the site modified.
Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (
).
Procedure:
Preparation: Dissolve the purified, Alloc-deprotected/modified peptide (e.g., 100 mg) in 10 mL of HPLC-grade MeOH (or a 1:1 mixture of MeOH/DMF if solubility is poor) in a round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (10-20 mg, 10-20% w/w). Safety Note: Pd/C is pyrophoric when dry; add it carefully to the solvent, or wet it with a drop of toluene before adding.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a balloon filled with inert gas (Argon/Nitrogen) via a three-way stopcock. Briefly evacuate the flask (until solvent slightly bubbles) and backfill with inert gas. Repeat 3 times.
Hydrogenation: Replace the inert gas balloon with a balloon filled with
gas. Evacuate the flask briefly and backfill with . Repeat 3 times to ensure a pure atmosphere.
Reaction: Stir the suspension vigorously at room temperature for 2 to 4 hours.
Monitoring (Self-Validation): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (
Da per Cbz group).
Filtration: Once complete, purge the flask with Nitrogen to remove residual
. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
Concentration: Concentrate the filtrate under reduced pressure to yield the fully deprotected peptide.
Troubleshooting & Self-Validating Controls
Incomplete Alloc Removal (+40 Da or +32 Da on LC-MS): A mass shift of +40 Da indicates re-allylation of the amine, meaning the scavenger (e.g.,
) was insufficient or degraded. A mass shift of +32 Da indicates the carbamate has not fully decarboxylated; this is usually resolved by treating the resin with 5% DIPEA in DMF for 10 minutes.
Resin Discoloration (Black/Gray): Indicates precipitation of palladium black within the resin matrix. Failure to remove this (via the diethyldithiocarbamate wash) will poison subsequent coupling steps and lead to poor yields.
Permanent Blockage (+42 Da after Hydrogenation): If LC-MS shows a +42 Da adduct that cannot be removed by Pd(0), it confirms the Alloc group was accidentally hydrogenated to a propyl carbamate. The synthesis must be restarted from the point prior to hydrogenation.
References
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis, July 27, 2025. URL:[Link] [1]
Method
Application Note: Strategic Utilization of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine in Drug Discovery
This guide details the strategic application of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH), a highly specialized amino acid derivative used in complex peptide synthesis and drug discovery.[1][2][3] [1][2][3...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic application of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH), a highly specialized amino acid derivative used in complex peptide synthesis and drug discovery.[1][2][3]
[1][2][3]
Executive Summary
In the landscape of modern drug discovery—specifically within the realms of Antibody-Drug Conjugates (ADCs) and constrained cyclic peptides —standard orthogonal protection schemes (Fmoc/tBu or Boc/Bzl) often lack the dimensionality required for multi-functional scaffolds.
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (hereafter referred to as Z-Lys(Alloc)-OH ) provides a critical third dimension of orthogonality.[1][2][3] Its unique structure features:
-Amine Protection (Cbz/Z): Stable to trifluoroacetic acid (TFA) and mild bases; removed by hydrogenolysis or strong acids (HBr/AcOH, HF).[1][2]
-Amine Protection (Alloc): Stable to TFA and bases; selectively removed by Palladium(0)-catalyzed allyl transfer.[1][2][3]
This guide outlines the specific utility of Z-Lys(Alloc)-OH in synthesizing branched peptides and ADC linkers where the N-terminus must remain capped or protected while the side-chain is functionalized.[1][2][3]
Chemical Profile & Orthogonality Logic
The power of Z-Lys(Alloc)-OH lies in its ability to withstand the deprotection conditions of standard protecting groups, allowing for "surgical" modification of the lysine side chain.
Permanent/Semi-Permanent: Caps N-terminus during side-chain work.[1][2][3]
Fmoc (Standard)
Piperidine / DBU
TFA, H, Pd(0)
Not present, but compatible in sequence.
Boc (Standard)
TFA
Base, H, Pd(0)
Not present, but compatible in sequence.
*Note: While Alloc allows for Pd-catalyzed removal, Cbz is generally stable under these specific "allyl transfer" conditions provided a scavenger (phenylsilane) is used rather than hydrogen gas.[1][2]
Strategic Applications
A. Antibody-Drug Conjugates (ADCs): The "Linker Hub"
In ADC development, the linker often requires a branching point to attach the cytotoxic payload (e.g., MMAE, DM1) while maintaining a handle for conjugation to the antibody.
Workflow:
Incorporation: Z-Lys(Alloc)-OH is coupled to the linker sequence.[1][2] The Z-group acts as a stable N-terminal cap, often improving the solubility of hydrophobic linkers compared to Fmoc.[2][3]
Selective Exposure: The Alloc group is removed using Pd(0) on the solid support. The Z-group remains intact.[1][2][3]
Payload Attachment: The now-free
-amine is reacted with an activated drug payload (e.g., via NHS ester or PFP ester).[1][2][3]
Cleavage/Conjugation: The construct is cleaved from the resin.[4] The Z-group can be retained as part of the final linker structure or removed by hydrogenolysis if a free amine is required for antibody conjugation.[3]
B. Synthesis of Cyclic Peptides (Lactam Bridges)
Z-Lys(Alloc)-OH is ideal for synthesizing "Side-Chain-to-Side-Chain" or "Tail-to-Side-Chain" cyclic peptides where the N-terminus must not participate in the cyclization.[1][2][3]
Workflow:
Sequence Assembly: Peptide is built containing Z-Lys(Alloc)-OH and an Asp/Glu residue protected with an allyl ester (OAll).[1][2][3]
Global Allyl Deprotection: Both the Alloc (on Lys) and OAll (on Asp/Glu) are removed simultaneously using Pd(PPh
Cyclization: On-resin cyclization is performed using PyBOP/DIEA.[1][2][3] The Z-protected N-terminus is inert, preventing polymerization or N-terminal cyclization.[1][2][3]
Visualized Workflows
Diagram 1: The Orthogonal Protection Strategy
This diagram illustrates the selective deprotection pathways available when using Z-Lys(Alloc)-OH.[1][2]
Caption: Selective deprotection logic. The Alloc group can be removed without affecting the Cbz (Z) group, enabling site-specific modification.
Diagram 2: ADC Linker Synthesis Workflow
A step-by-step flow for using Z-Lys(Alloc)-OH to attach a drug payload.[1][2][3]
Caption: Workflow for utilizing Z-Lys(Alloc)-OH in Antibody-Drug Conjugate linker synthesis on solid support.
Detailed Protocol: Selective Alloc Removal
Objective: Remove the Alloc group from the Lysine side chain on solid support without affecting the N-terminal Cbz group or the resin linkage.
Wash with 0.02 M DTC in DMF (3x, 5 min each) . The DTC solution will turn yellow/brown as it chelates the Palladium. Continue washing until the solution remains clear.
Why? Residual Palladium will poison subsequent coupling reactions and catalyze side reactions during cleavage.[2]
Final Wash: Wash with DMF (5x) and DCM (5x). The
-amine is now free for functionalization.[1][2][3]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Alloc Removal
Oxidized Catalyst
Use fresh Pd(PPh). Ideally, the crystals should be bright yellow. Store under Argon.[1][2][3]
Resin turns Black/Grey
Palladium precipitation
Perform rigorous washes with Sodium Diethyldithiocarbamate (DTC) or use a thiol-based scavenger resin.[1][2][3]
Cbz Removal Observed
Hydrogen generation
Ensure Phenylsilane is used, not H gas. Do not use Borohydrides which can reduce Cbz.[1][2][3]
Side Reactions
Steric Hindrance
If the Lysine is in a difficult sequence, increase catalyst loading to 0.5 eq and reaction time to 1 hour.
References
Gomez-Martinez, P., et al. (1999).[2] "N-Alloc-N'-Cbz-diamino acids: tools for the synthesis of cyclic peptides." Journal of the Chemical Society, Perkin Transactions 1. Link
Kates, S. A., & Albericio, F. (Eds.). (2000).[1][2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2][3] (Standard protocols for Alloc removal).
Thayer, D. A., et al. (2010).[2] "Application of the Alloc protecting group in the synthesis of complex peptides." Journal of Organic Chemistry. Link[1][2]
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][3][6][7] Chemical Reviews. (Comprehensive review of orthogonality). Link[1][2]
Bachem. (n.d.). "Technical Note: Removal of Alloc Group." Link (General reference for peptide protocols).[1][2]
Application Note: Site-Specific Functionalization using N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
This Application Note is designed for researchers and drug development professionals focusing on the precise chemical modification of peptides and peptidomimetics. It details the strategic use of N-Cbz-N'-[(Allyloxy)carb...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals focusing on the precise chemical modification of peptides and peptidomimetics. It details the strategic use of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (referred to herein as Z-Lys(Alloc)-OH ) as a critical building block for site-specific functionalization.
Introduction & Strategic Utility
In the landscape of precision therapeutics and chemical biology, the ability to selectively modify a specific amino acid side chain in the presence of other reactive groups is paramount. Z-Lys(Alloc)-OH (CAS: N/A for specific isomer, generic Z-Lys derivatives vary; functionally defined here) represents a powerful tool for orthogonal protection strategies .
This compound features two distinct protective groups on the lysine scaffold:[1]
-Cbz (Benzyloxycarbonyl, Z): A robust "capping" group stable to acidic conditions (TFA, HCl) and mild bases (Piperidine). It is typically removed only by strong acid (HF, HBr) or catalytic hydrogenolysis (/Pd).
-Alloc (Allyloxycarbonyl): A versatile side-chain protector stable to acids and bases but selectively removed via Palladium(0)-catalyzed allyl transfer.
The Strategic Advantage:
Unlike standard Fmoc-Lys(Boc)-OH, which exposes the side chain upon global acidic cleavage, Z-Lys(Alloc)-OH allows for the on-resin or in-solution exposure of the lysine
-amine without affecting the N-terminal protection or the rest of the peptide. This enables the site-specific attachment of fluorophores, drugs, or PEG chains to the lysine side chain while the N-terminus remains permanently capped (Z-group) or protected for later manipulation.
Orthogonality Map
The following diagram illustrates the stability and cleavage logic, highlighting why Z-Lys(Alloc) enables unique workflows compared to standard derivatives.
Experimental Workflow: The "Caged" Lysine Strategy
This workflow describes the use of Z-Lys(Alloc)-OH to synthesize a peptide where the N-terminus is capped with Cbz, and the side chain is modified with a functional tag (e.g., FITC or Biotin) before cleavage from the resin.
Phase 1: Incorporation
Z-Lys(Alloc)-OH is typically introduced as the final residue in Solid Phase Peptide Synthesis (SPPS) or as a specific block in solution phase.
Coupling Reagents: DIC/Oxyma or HATU/DIPEA.
Note: Since the
is Cbz-protected, no further chain elongation can occur after this step (unless Cbz is removed via harsh hydrogenolysis, which is incompatible with solid phase linkers).
Phase 2: Selective Alloc Deprotection (The Critical Step)
This step removes the Alloc group to free the
-amine, leaving the Cbz group and the peptide-resin linkage intact.
Mechanism:
The Pd(PPh
) catalyst forms a -allyl complex with the Alloc group.[2] A scavenger (nucleophile) is required to "catch" the allyl cation and regenerate the Pd(0) catalyst.
Caution: While Phenylsilane (
) is a common scavenger, it is a hydride donor. To ensure absolute stability of the Cbz group (which can be reduced), Morpholine or NDMBA (1,3-dimethylbarbituric acid) are recommended as nucleophilic scavengers.
Phase 3: Site-Specific Functionalization
With the
-amine exposed, electrophilic payloads (NHS esters, Isothiocyanates) are reacted.
Phase 4: Global Cleavage
The peptide is cleaved from the resin (e.g., using TFA). The Cbz group remains on the N-terminus, and the side-chain modification remains intact.
Wash Solvent: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (Palladium chelator).
Step-by-Step Procedure:
Preparation: Swell the resin (approx. 0.1 mmol scale) in DCM for 20 minutes.
Catalyst Solution: In a vial, dissolve Pd(PPh
) (0.1 eq, ~12 mg) and NDMBA (10 eq, ~156 mg) in 3 mL of dry, degassed DCM.
Expert Tip: Prepare this solution immediately before use. Pd(0) is air-sensitive.
Reaction: Add the catalyst solution to the resin. Shake gently under Argon/Nitrogen protection for 30 minutes .
Repetition: Drain the resin and repeat Step 2-3 with a fresh catalyst solution to ensure complete deprotection.
Pd Scavenging (Crucial): Drain the resin. Wash 3x with 0.02 M DDC in DMF for 5 minutes each.
Why? This removes residual Palladium that binds to sulfur/nitrogen atoms, which can quench fluorescence or catalyze side reactions later. The resin should turn from grey/brown back to its original color.
Final Wash: Wash 5x with DMF, 5x with DCM.
Validation: Perform a Kaiser Test (Ninhydrin).
Result: The resin beads should turn Deep Blue , indicating free primary amines (the
Note: The Cbz group is stable to this concentration of TFA.
Precipitate in cold diethyl ether.
Lyophilize and purify via RP-HPLC.
Result: The final product is Z-Lys(FITC)-Peptide . The N-terminal Cbz acts as a lipophilic cap, potentially improving cellular uptake or stability against aminopeptidases.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Alloc Removal
Oxidized Pd catalyst (Black particles).
Use fresh Pd(PPh). Ensure strictly anaerobic conditions (Argon blanket).
Cbz Removal (Unexpected)
Hydrogen generation or Pd/H2 activity.
Avoid silane scavengers (). Switch to NDMBA or Morpholine .
Dark Product / Metal Contamination
Residual Palladium trapped in peptide.
Increase DDC (Diethyldithiocarbamate) washes. Use "Pd scavenging resin" on the final solution if necessary.
Side Reactions on Trp/Met
Oxidation during handling.
Include scavenger (TIS/EDT) in the final cleavage cocktail.
Visualizing the Pathway
The following diagram summarizes the specific pathway for creating a side-chain modified peptide using Z-Lys(Alloc).
References
Gomez-Martinez, P. et al. "N-alpha-Fmoc-N-epsilon-Alloc-L-lysine usage in SPPS." International Journal of Peptide Research and Therapeutics, 2007. (Standard Alloc protocols adapted for Z-Lys).
Kates, S. A. et al. "A novel, convenient three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 1993. (Foundational work on Alloc/Pd deprotection).
Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review of stability/orthogonality including Cbz and Alloc).
Thieriet, N. et al. "Alloc removal using Pd(PPh3)4 and Phenylsilane."[3] Organic Letters, 2000. (Standard protocol reference - Note: Use NDMBA for Cbz compatibility).
Analytical methods for "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" characterization
Application Note: High-Resolution Analytical Characterization of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Executive Summary The synthesis of complex, branched, or cyclic peptides relies heavily on the strategic deployment...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Analytical Characterization of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Executive Summary
The synthesis of complex, branched, or cyclic peptides relies heavily on the strategic deployment of orthogonally protected amino acids[1]. N-α-Carboxybenzyl-N-ε-allyloxycarbonyl-L-lysine—commonly referred to as Z-Lys(Alloc)-OH—is a critical building block in advanced peptide and bioconjugate synthesis. The absolute orthogonality between the acid/hydrogenolysis-labile Carboxybenzyl (Cbz) group[2] and the palladium-labile Allyloxycarbonyl (Alloc) group[3] allows for the precise, sequential unmasking of the α- and ε-amines[].
However, the structural integrity of the final peptide is entirely dependent on the purity, identity, and enantiomeric fidelity of this starting material. This application note provides a comprehensive, self-validating analytical framework for the rigorous characterization of Z-Lys(Alloc)-OH, designed for scientists and QA/QC professionals in drug development.
Physicochemical Profiling
Before initiating analytical workflows, it is crucial to establish the baseline physicochemical parameters of the molecule.
Table 1: Physicochemical Properties of Z-Lys(Alloc)-OH
Parameter
Value
Chemical Name
N-α-Carboxybenzyl-N-ε-allyloxycarbonyl-L-lysine
Molecular Formula
C18H24N2O6
Molecular Weight
364.39 g/mol
Monoisotopic Mass
364.1634 Da
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF, Methanol; Insoluble in Hexanes
The value of Z-Lys(Alloc)-OH lies in its dual-protection strategy. The Cbz group is typically removed via catalytic hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH)[5], whereas the Alloc group is cleaved under exceptionally mild conditions using Pd(0) catalysis (e.g., Pd(PPh3)4) and a nucleophilic scavenger like phenylsilane[6].
Figure 1: Orthogonal deprotection pathways of N-Cbz-N'-Alloc-L-lysine.
To guarantee the quality of this building block, we employ a four-pillar analytical strategy.
Figure 2: Comprehensive self-validating analytical workflow for Z-Lys(Alloc)-OH.
Self-Validating Experimental Protocols
Chemical Purity via Reversed-Phase HPLC-UV
Causality: Z-Lys(Alloc)-OH contains a free carboxylic acid. If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing and retention time instability. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization, ensuring the molecule remains fully protonated for sharp, symmetrical peak shapes[7].
Protocol:
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (amide/carbamate absorbance) and 254 nm (Cbz aromatic ring absorbance).
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
System Suitability & Self-Validation:
Blank Injection: Inject sample diluent prior to the run. Validation Criteria: No peaks > 0.05% area in the blank (proves zero carryover).
Resolution Standard: Inject a mixture of Z-Lys(Alloc)-OH spiked with 1% Z-Lys-OH (Alloc-deprotected impurity). Validation Criteria: Resolution (
) between the two peaks must be 2.0.
Structural Identity via LC-ESI-MS/MS
Causality: Soft ionization via Electrospray Ionization (ESI) in positive mode is selected to preserve the parent ion. Applying collision-induced dissociation (CID) in MS2 mode forces the molecule to fragment at its weakest bonds (the carbamate linkages), allowing us to independently verify the presence of both the Cbz and Alloc groups based on specific neutral losses.
Protocol:
Ionization Mode: ESI Positive (+).
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350 °C.
Collision Energy (CE): Ramp from 15 to 30 eV for MS2.
Table 2: Diagnostic MS/MS Fragmentation Profile
Ion Species
m/z (Theoretical)
Diagnostic Value
[M+H]+
365.17
Confirms intact molecular weight.
[M+Na]+
387.15
Confirms intact molecular weight (sodium adduct).
[M+H - C4H6O2]+
279.13
Loss of Alloc group (86 Da); confirms ε-protection.
[M+H - C8H8O2]+
231.11
Loss of Cbz group (136 Da); confirms α-protection.
System Suitability & Self-Validation:
Tuning Calibration: Pre-run infusion of a standard tuning mix. Validation Criteria: Mass accuracy error must be < 5 ppm.
Isotope Profiling: The observed M+1 / M ratio must match the theoretical ~20% abundance dictated by the 18 carbon atoms in the formula.
Structural Elucidation via 1H NMR Spectroscopy
Causality: Deuterated dimethyl sulfoxide (DMSO-
) is chosen over CDCl3 because it prevents the exchangeable carbamate (NH) and carboxylic acid (OH) protons from broadening into the baseline, allowing for complete structural assignment.
Protocol:
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
Solvent: DMSO-
with 0.03% v/v Tetramethylsilane (TMS).
Scans: 16 to 64 scans for 1H NMR; 1024 scans for 13C NMR.
Temperature: 298 K.
Table 3: Expected 1H NMR Resonance Assignments
Shift (ppm)
Multiplicity
Integration
Assignment
12.50
s (br)
1H
-COOH (Carboxylic acid, exchangeable)
7.30 - 7.40
m
5H
Ar-H (Cbz aromatic ring)
5.85 - 5.95
m
1H
-CH= (Alloc allyl internal alkene)
5.15 - 5.30
m
2H
=CH2 (Alloc terminal alkene)
5.02
s
2H
Ar-CH2-O- (Cbz benzyl methylene)
4.45 - 4.50
d
2H
-O-CH2-CH= (Alloc methylene)
3.90 - 4.00
m
1H
α-CH (Lysine backbone)
2.95 - 3.05
q
2H
ε-CH2 (Lysine side chain)
1.25 - 1.75
m
6H
β, γ, δ-CH2 (Lysine aliphatic chain)
System Suitability & Self-Validation:
Internal Calibration: The TMS peak must be referenced exactly to 0.00 ppm.
Stoichiometric Validation: The integration of the Cbz aromatic protons (7.30-7.40 ppm) is artificially locked to 5.00. Validation Criteria: The Alloc allyl proton (5.85-5.95 ppm) must integrate to 1.00 ± 0.05, mathematically proving the 1:1 ratio of the orthogonal protecting groups on the molecule.
Enantiomeric Fidelity via Chiral HPLC
Causality: The introduction of protecting groups under basic conditions (e.g., using Cbz-Cl or Alloc-Cl with mild bases) carries a risk of base-catalyzed racemization at the α-carbon[8]. Standard reversed-phase HPLC cannot distinguish between L- and D-enantiomers. We employ an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IC) which forms transient, diastereomeric interactions with the enantiomers, causing them to elute at different times.
Protocol:
Column: Chiralpak IC, 250 x 4.6 mm, 5 µm.
Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
System Suitability & Self-Validation:
Racemic Resolution Test: Inject a synthetic racemic mixture (50% D- / 50% L-Z-Lys(Alloc)-OH) prior to sample analysis. Validation Criteria: The system is only validated for use if the baseline resolution (
) between the D and L peaks is 2.0.
Acceptance Criteria: For the production sample, the integrated area of the D-enantiomer peak must be
0.5% of the total peak area to pass enantiomeric purity standards.
References
1. Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis - BOC Sciences.
2.[2] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - BenchChem. 2
3.[3] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application - BenchChem. 3
4.[5] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - BenchChem. 5
5. Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. 8
6.[1] Solid phase peptide synthesis: New resin and new protecting group - CORE. 1
7.[6] Alloc Protecting Group Removal Protocol - CDN. 6
8.[7] Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis - Organic Letters (ACS Publications). 7
Application Note: Strategic Use of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine in Cyclic Peptide Synthesis
[1] Executive Summary: The "Third Dimension" of Orthogonality In the engineering of constrained peptides, the creation of side-chain-to-side-chain or side-chain-to-tail lactam bridges is a critical strategy for stabilizi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Third Dimension" of Orthogonality
In the engineering of constrained peptides, the creation of side-chain-to-side-chain or side-chain-to-tail lactam bridges is a critical strategy for stabilizing secondary structures (e.g.,
-helices) and improving metabolic stability.[1] Standard orthogonal pairs (Fmoc/tBu or Boc/Bzl) often lack the necessary "third dimension" of protection required to selectively expose specific amine/carboxyl pairs while the peptide remains anchored to the solid support.
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH) serves as a specialized "tactical" building block.[1] Unlike its Fmoc-counterpart, the Z (Benzyloxycarbonyl) group on the
-amine provides unique stability profiles that enable hybrid synthesis strategies.[1]
This guide details the specific utility of Z-Lys(Alloc)-OH, focusing on its application in Boc-chemistry SPPS (where it serves as an orthogonal branching point) and Solution Phase Synthesis (where it enables selective N-terminal protection).[1]
Key Chemical Advantages
Feature
Chemical Logic
Application Benefit
Alloc Side-Chain
Stable to TFA (Boc removal) and Piperidine (Fmoc removal).[1] Cleaved by Pd(0).[2][3][4]
Allows selective unmasking of the -amine for on-resin cyclization without disturbing the growing chain or N-terminus.[1]
Z $\alpha-Amine
Stable to TFA and weak bases.[1] Cleaved by HF (strong acid) or (hydrogenolysis).[1]
In Boc SPPS: Acts as a standard residue (HF cleavable).In Fmoc SPPS: Acts as a "permanent" N-cap that survives TFA cleavage, allowing post-cleavage solution work.[1]
Orthogonality
Pd(0) vs. Acid vs. Hydrogenolysis
Enables "Three-Dimensional" protection schemes for complex bicyclic or stapled peptides.[1]
Chemical Logic & Strategy
The successful use of Z-Lys(Alloc)-OH relies on understanding the "Orthogonality Triangle."[1] You must select reagents that remove one group without touching the others.
The Stability Matrix
Protecting Group
Reagent for Removal
Stability (Does NOT React With)
Alloc (-Lys)
/ Phenylsilane
TFA, Piperidine, HF, HBr
Z (-Lys)
HF, HBr/AcOH,
TFA (mostly), Piperidine,
Boc (Standard )
TFA
Piperidine, ,
Fmoc (Standard )
Piperidine / DBU
TFA, ,
Strategic Workflow Diagram
Caption: Workflow logic distinguishing between Boc Solid Phase usage (Path A) and Solution Phase/Hybrid usage (Path B).
Detailed Experimental Protocols
The following protocols are optimized for Solid Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale.
Protocol 1: Selective Alloc Deprotection (The "Alloc-Kill")
Objective: Remove the Alloc group from the Lysine side chain without affecting the Z-group or the resin linkage.[1]
Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (Crucial for removing Pd).[1]
Procedure:
Preparation: Swell the resin (containing the Z-Lys(Alloc) residue) in DCM for 20 minutes under Argon. Strict anaerobic conditions are vital for Pd(0) activity.[1]
Catalyst Solution: In a separate vial, dissolve
(0.1 eq) in dry DCM. Add Phenylsilane (10–20 eq).[2] The solution should be yellow/orange.
Reaction: Add the catalyst solution to the resin.[3][5] Agitate gently under Argon for 30 minutes.
Repetition: Drain and repeat Step 2-3 with fresh catalyst solution to ensure 100% deprotection.
Palladium Wash (Critical):
Drain the resin. It may look grey/black due to Pd precipitation.
Wash 3x with DCM.
Wash 3x with 0.02 M DTC in DMF . Agitate for 5 minutes each time. The solution allows the sulfur in DTC to chelate and remove the Palladium.
Wash 5x with DMF to remove the chelator.
Wash 3x with DCM.
Validation: Perform a micro-cleavage and check via LC-MS. The mass should shift corresponding to the loss of the Alloc group (-84 Da).
Protocol 2: On-Resin Cyclization (Lactamization)
Objective: Form the amide bond between the now-free Lysine
-amine and a free carboxyl group (e.g., Asp/Glu side chain).[1]
Reagents Required:
Coupling Agent: PyBOP or HATU (HATU is faster but riskier for epimerization; PyBOP is safer for cyclization).
Pre-Activation: Ensure the partner Carboxyl group is deprotected (e.g., if it was OFm protected, remove Fmoc first).
Reaction: Dissolve PyBOP (3 eq) and DIPEA (6 eq) in DMF. Add to the resin.[5][6][7]
Incubation: Agitate for 2–4 hours. Cyclization is kinetically slower than linear coupling.
Monitoring: The Kaiser Test (Ninhydrin) is often unreliable for side-chain amines. Use the Chloranil Test (specifically for secondary/hindered amines) or TNBS test.
This step depends heavily on your chosen strategy (Path A vs Path B from the diagram).
Scenario A: Boc SPPS (Z removal required)
If you are running standard Boc chemistry, the Z group is stable to the TFA used to remove Boc groups during chain elongation.
Final Cleavage: Treat the resin with Anhydrous HF (Hydrogen Fluoride) containing p-cresol/anisole at 0°C for 1 hour.
Result: This simultaneously cleaves the peptide from the resin, removes benzyl-based side-chain protectors, and removes the N-terminal Z group .[1]
Product: A cyclic peptide with a free N-terminal amine.
Scenario B: Hybrid/Solution (Z retention required)
If you used Z-Lys(Alloc) to keep the N-terminus protected after cleavage (e.g., for cell permeability studies or further conjugation):
Cleavage: Use a cocktail that cleaves the resin linker but spares the Z group.
Note: In Boc chemistry, this is difficult (HF kills Z).
Alternative: Use a linker cleavable by photolysis or safety-catch, or use Fmoc chemistry for the rest of the chain (where Z is stable to TFA cleavage).
Z-Removal (Optional): If you later want to remove the Z group in solution:
Degas solvents thoroughly with Argon/Nitrogen. Increase Phenylsilane eq.[3]
Grey Resin after Alloc
Trapped Palladium.
Increase DTC (Sodium Diethyldithiocarbamate) washes.[1] This is non-negotiable.
Cyclization Failure
"Site Isolation" (Pseudo-dilution not working).
Use lower resin loading (0.2–0.3 mmol/g) to prevent intermolecular dimerization.
Mass Spec +44 Da
CO2 adduct on amine.
Common after Alloc removal.[2] Wash with weak base (5% DIPEA) before cyclization.
References
Gomez-Martinez, P., et al. (1999).[1] N-Alloc protecting group in solid-phase synthesis of peptides.[1][9] Journal of the Chemical Society. Link
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides.[1] Tetrahedron Letters. Link
Thieriet, N., et al. (2000). Use of Alloc-amino acids in solid-phase peptide synthesis.[1][6][9][10] Organic Letters. Link[1]
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][2][3][7][9][11][12][13][14] Chemical Reviews. Link[1]
Biotage Application Note. (2023). Automated Synthesis of Cyclic Peptides.Link[1]
Disclaimer: This protocol involves the use of hazardous chemicals (HF, Palladium catalysts).[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Notes & Protocols: Advanced Bioconjugation Strategies Using Nα-Cbz-Nε-[(Allyloxy)carbonyl]-L-lysine
Abstract The site-specific modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and materials science. Lysine, with its primary ε-amino group, is a frequent target for bioconjug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The site-specific modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and materials science. Lysine, with its primary ε-amino group, is a frequent target for bioconjugation; however, its high abundance on protein surfaces often leads to heterogeneous products.[1][2] This guide details the strategic use of Nα-Cbz-Nε-[(Allyloxy)carbonyl]-L-lysine, a differentially protected amino acid, to achieve precise, site-selective functionalization. By leveraging the orthogonal deprotection of the Carbobenzyloxy (Cbz) and Allyloxycarbonyl (Alloc) groups, researchers can unmask a specific amine at a predetermined position for conjugation, while the other remains shielded. This document provides the core principles, detailed experimental protocols, and technical insights required to implement this powerful technique.
Core Principles: The Power of Orthogonal Protection
In peptide synthesis and bioconjugation, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[3][4] Nα-Cbz-Nε-Alloc-L-lysine is an exemplary tool for this strategy because the Cbz and Alloc groups have mutually exclusive deprotection requirements.
The Carbobenzyloxy (Cbz or Z) group: Typically protecting the α-amino group, Cbz is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or strong acids.[5][6]
The Allyloxycarbonyl (Alloc) group: Protecting the ε-amino group, Alloc is stable to both acidic and basic conditions used for Fmoc and Boc removal, as well as hydrogenolysis.[3][6] Its removal is achieved under very mild conditions using a palladium(0) catalyst in the presence of a scavenger.[6][7]
This orthogonality allows for two distinct modification pathways from a single precursor peptide, enabling the creation of complex branched peptides, antibody-drug conjugates (ADCs), or precisely labeled biomolecules.
Diagram 1: Chemical Structure of Nα-Cbz-Nε-Alloc-L-lysine
Caption: Structure of orthogonally protected lysine.
Table 1: Comparison of Common Amine Protecting Groups
The primary application of Nα-Cbz-Nε-Alloc-L-lysine is to serve as a versatile branching or conjugation point within a peptide sequence. After solid-phase peptide synthesis (SPPS), the peptide remains on the resin with the Cbz and Alloc groups intact. The researcher can then choose which amine to deprotect for subsequent modification.
Diagram 2: Orthogonal Deprotection and Conjugation Workflowdot
Application Note: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine as an Orthogonal Scaffold for Advanced Peptide Library Synthesis
Target Audience: Researchers, computational chemists, and drug development professionals specializing in combinatorial chemistry and peptide therapeutics. Executive Summary The transition from linear peptides to complex...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals specializing in combinatorial chemistry and peptide therapeutics.
Executive Summary
The transition from linear peptides to complex topological architectures—such as branched dendrimers, macrocycles, and bivalent ligands—requires building blocks with absolute orthogonal protection. N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly denoted as Z-Lys(Alloc)-OH) serves as a premier orthogonal scaffold in solid-phase peptide synthesis (SPPS) and solution-phase library generation.
Unlike standard Fmoc-protected derivatives, the dual-orthogonal nature of the Carboxybenzyl (Z/Cbz) and Allyloxycarbonyl (Alloc) groups allows for the independent, sequential elaboration of both the
-amine and -amine. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for utilizing Z-Lys(Alloc)-OH in the synthesis of highly diverse "One-Bead One-Compound" (OBOC) combinatorial libraries and constrained cyclic peptides.
Mechanistic Foundations: The Power of Dual Orthogonality
The strategic value of Z-Lys(Alloc)-OH lies in the distinct chemical triggers required for the deprotection of its two amino groups, ensuring zero cross-talk during iterative library synthesis.
The
-Amine: Carboxybenzyl (Z) Stability
The
-amino group is protected by a Z group, which exhibits profound stability against both the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the mildly acidic conditions used for Boc removal (e.g., 50% TFA). This extreme stability is crucial when synthesizing long, complex branches on the -amine, where premature -amine deprotection would lead to catastrophic library contamination. The Z group is ultimately cleaved via catalytic hydrogenolysis (, Pd/C) or strong anhydrous acids (e.g., HF or TFMSA) during final global cleavage.
The
-Amine: Alloc Cleavage via Tsuji-Trost Catalysis
The
-amine is protected by the Alloc group, which is entirely stable to both acidic and basic SPPS conditions. It is selectively cleaved under neutral conditions via a palladium(0)-catalyzed Tsuji-Trost reaction 1.
Causality in Reagent Selection:
The deprotection is a catalytic cycle initiated by the coordination of
to the allyl moiety, forming an electrophilic -allyl palladium(II) complex 2. To regenerate the catalyst and release the free amine, a nucleophilic scavenger must be introduced 1. While secondary amines (like morpholine) are historically used, they often act as competing nucleophiles, leading to the formation of dead-end allylamine side products. Therefore, phenylsilane () is the mandated scavenger in this protocol. Phenylsilane acts as a hard nucleophile and a hydride donor, cleanly reducing the allyl complex without risking allylation of the newly liberated peptide amine 2.
Workflow Diagram: Divergent Library Synthesis
The following diagram illustrates the logical flow of utilizing Z-Lys(Alloc)-OH to generate a branched peptide library, highlighting the orthogonal axes of deprotection.
Workflow for synthesizing branched peptide libraries using the orthogonal Z-Lys(Alloc)-OH scaffold.
Quantitative Optimization of Alloc Cleavage
To ensure absolute fidelity in library generation, the choice of scavenger and reaction conditions must be optimized. Table 1 summarizes the empirical data driving the selection of phenylsilane over legacy scavengers 3.
Table 1: Comparison of Scavengers for Pd(0)-Catalyzed Alloc Deprotection
Scavenger
Equivalents
Reaction Time
Cleavage Efficiency
Side-Reaction Risk
Mechanistic Rationale
Phenylsilane ()
20 eq
2 × 15 min
> 99%
Low
Hard nucleophile/hydride donor; completely prevents allylamine formation.
Morpholine
10 eq
2 × 30 min
~ 90%
High
Secondary amine acts as a competing nucleophile; risk of irreversible peptide allylation.
NDMBA *
5 eq
2 × 30 min
> 95%
Low
Excellent alternative if silanes are incompatible, though requires longer reaction times.
*N,N-Dimethylbarbituric acid
Self-Validating Experimental Protocols
The following methodologies provide a step-by-step, self-validating framework for incorporating and orthogonally deprotecting Z-Lys(Alloc)-OH on solid support.
Protocol A: Incorporation of Z-Lys(Alloc)-OH
Resin Preparation: Swell 0.1 mmol of amine-functionalized resin (e.g., Rink Amide or a growing peptide chain) in DMF for 30 minutes 4.
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Z-Lys(Alloc)-OH and 0.4 mmol of OxymaPure in 2 mL DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.
Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test.
Causality: A successful coupling consumes all primary amines, resulting in a negative (yellow/colorless) Kaiser test. If the test is blue, repeat steps 2-3.
Note: Palladium catalysts are highly sensitive to oxidation and light. Perform this step in a well-ventilated fume hood using fresh reagents, optionally accelerated by microwave heating to 40°C to improve catalyst lifetime 5.
Preparation: Wash the peptidyl-resin (0.1 mmol) with anhydrous DCM (3 × 5 mL) to remove all traces of DMF, which can coordinate and poison the Pd catalyst 4.
Catalyst Solution: Dissolve 11.5 mg (0.1 eq) of Tetrakis(triphenylphosphine)palladium(0) [
] in 3 mL of anhydrous DCM. Add 247 µL (20 eq) of Phenylsilane () 4.
Reaction: Add the solution to the resin. Agitate in the dark for 15 minutes. Drain and repeat this step once with a freshly prepared catalyst solution.
Critical Washing Step (Palladium Removal):
Wash with DCM (3 × 5 mL).
Wash with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 mL).
Causality:
often precipitates as insoluble "palladium black" inside the resin matrix. If not actively chelated and removed by diethyldithiocarbamate, trapped palladium will catalyze unwanted side reactions in subsequent coupling steps and quench fluorescence in downstream biological assays.
Validation (Kaiser Test): Perform a Kaiser test on a few beads. It must be positive (deep blue) , confirming the successful liberation of the
-amine.
Protocol C: Z-Group Deprotection (On-Resin Catalytic Transfer Hydrogenation)
Once the
-branch is completed, the -amine Z group can be removed to initiate the second branch.
Solvent Exchange: Swell the resin in a 1:1 mixture of DMF and Methanol.
Hydrogen Donor & Catalyst: Add 10 equivalents of ammonium formate and 10% (w/w) Pd/C to the resin suspension.
Reaction: Agitate the vessel at 40°C for 2 hours. (Caution: Ensure the vessel is vented to allow
gas escape).
Filtration and Validation: Wash extensively with DMF and DCM to remove the solid catalyst. Validate the newly freed
-amine with a positive Kaiser test.
Advanced Applications in Combinatorial Chemistry
Partial Alloc-Deprotection (PAD) for OBOC Libraries
In "One-Bead One-Compound" (OBOC) combinatorial libraries, interference between the biological screening target and the internal coding tags is a major hurdle. Z-Lys(Alloc)-OH is instrumental in the Partial Alloc-Deprotection (PAD) approach 6. By strictly controlling the exposure time of the resin to the palladium catalyst, researchers can deprotect the Alloc groups layer-by-layer, starting from the outer surface of the bead toward the interior [[6]](). This allows the interior of the bead to be utilized for truncated ladder members and mass-spec coding tags, while the exterior displays the full-length, biologically active library compound 6.
Side-Chain-to-Side-Chain Macrocyclization
Macrocyclic peptides exhibit enhanced proteolytic stability and target affinity compared to their linear counterparts. By incorporating Z-Lys(Alloc)-OH alongside an allyl ester-protected aspartic or glutamic acid, researchers can perform simultaneous, orthogonal deprotection of both the Alloc and Allyl groups using the
neutral condition 7. The resulting free amine and carboxylic acid are then coupled on-resin to form a constrained lactam bridge, a technique proven effective in synthesizing long-chain cyclic libraries on automated synthesizers 7.
References
Alloc Protecting Group Removal Protocol - CDN.wpmucdn.com.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis.nih.gov.
The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.benchchem.com.
"N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" deprotection side reactions
Technical Support Center: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Subject: Troubleshooting Deprotection Protocols, Orthogonality Maintenance, and Side Reaction Analysis. Case ID: LYS-ORTHO-001 Status: Active Guide Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Subject: Troubleshooting Deprotection Protocols, Orthogonality Maintenance, and Side Reaction Analysis.
Case ID: LYS-ORTHO-001
Status: Active Guide
Executive Summary: The Orthogonality Trap
This guide addresses the specific challenges of manipulating N-
-Cbz-N--Alloc-L-lysine . This derivative is designed for orthogonal deprotection, allowing selective exposure of either the -amine or the -amine.
The Critical Warning:
While the Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) groups are theoretically orthogonal, catalytic hydrogenolysis (
/Pd-C) used to remove Cbz will irreversibly destroy the Alloc group , reducing the allyl double bond to a propyl group. This "Propyl-carbamate" byproduct is stable to Palladium(0) and cannot be removed under standard conditions, effectively ruining the synthesis.
Module A: Alloc Deprotection (Palladium Method)
Objective: Selective removal of the N-
-Alloc group while retaining N--Cbz.
The Mechanism & Failure Modes
The reaction relies on a Pd(0) catalyst (e.g.,
) generating a -allyl palladium complex.[1][2] A scavenger is mandatory to trap the liberated allyl cation.[3] Without an efficient scavenger, the allyl group will transfer to the newly deprotected amine (N-allylation).
Figure 1: The Kinetic Race. The scavenger must react with the
-allyl complex faster than the deprotected amine does.
Troubleshooting Guide (Q&A)
Q: My reaction is complete, but mass spec shows a +40 Da peak relative to the product. What happened?A: You have significant N-allylation . The deprotected lysine side chain attacked the
-allyl system.
Fix: Switch scavengers. Phenylsilane (
) is common, but Dimethylamine-borane complex () is kinetically superior for preventing back-alkylation on secondary amines and hindered systems.
Protocol Adjustment: Increase scavenger equivalents to 10–20 eq. relative to substrate.[4][5][6][7][8]
Q: The reaction is stalled. The catalyst is black.A: Your Pd(0) has oxidized or "crashed out" (aggregated).
Diagnosis:
should be bright yellow. If it is orange or brown/black, it is inactive.
Fix: Perform the reaction under strict inert atmosphere (Argon/Nitrogen). Sparge solvents to remove dissolved oxygen. Add the catalyst last as a solution.
Q: Can I use Sodium Borohydride (
) as a scavenger?A:Risky. While a strong hydride donor, is aggressive and can reduce the Cbz carbonyl or other sensitive moieties in complex peptides. Stick to mild silanes or borane-amine complexes.
Module B: Cbz Deprotection & Orthogonality
Objective: Removal of N-
-Cbz without affecting N--Alloc.
The "Propyl Trap" Decision Matrix
You cannot use standard hydrogenolysis if the Alloc group is still present.
Figure 2: The Orthogonality Decision Tree. Note the red failure path caused by catalytic hydrogenation of the Alloc double bond.
Protocols for Cbz Removal
Scenario 1: Alloc is still present (Must use Acidolysis)
Reagents: 33% HBr in Acetic Acid or TFMSA (Trifluoromethanesulfonic acid).
Procedure:
Dissolve peptide in TFA (if using TFMSA) or AcOH.
Add scavenger (Thioanisole) to quench benzyl cations.
React for 30–60 mins.
Precipitate in cold ether.
Why: The Alloc double bond is stable to strong acids, preserving the side chain protection.
Scenario 2: Alloc has already been removed (Can use Hydrogenolysis)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Coupling Efficiency with Z-Lys(Alloc)-OH
Product Focus: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
CAS: 146982-24-3 (Analogous/Related) / General Z-Lys(Alloc)-OH derivatives
Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists.
Core Directive & Technical Philosophy
Welcome to the Advanced Application Support Center.
You are likely utilizing Z-Lys(Alloc)-OH for one of two critical reasons:
Orthogonal Side-Chain Modification: You require a lysine residue where the
-amine (Alloc) can be selectively deprotected (using Pd(0)) while the -amine (Z/Cbz) remains stable against both acid (TFA) and mild base (Piperidine).
Terminal Capping/Convergent Synthesis: This residue serves as the N-terminal cap or a fragment linker where the Z-group provides robust protection during subsequent solution-phase manipulations.
The Challenge:
The coupling efficiency of Z-Lys(Alloc)-OH is frequently compromised by the hydrophobic bulk of the Benzyloxycarbonyl (Z) and Allyloxycarbonyl (Alloc) groups, leading to slow kinetics and potential aggregation on-resin. Furthermore, while Z-amino acids are generally resistant to racemization, the activation of this specific bulky derivative requires precise base management to prevent oxazolone formation.
Troubleshooting Guide (Q&A Format)
Category A: Solubilization & Preparation[1]
Q1: My Z-Lys(Alloc)-OH solution is cloudy in pure DMF. Can I proceed?A:No. Cloudiness indicates micro-precipitation, which drastically reduces the effective concentration available for acylation.
The Cause: The Z and Alloc groups add significant lipophilicity. Standard SPPS grade DMF may not suffice at high concentrations (>0.2 M).
The Fix:
Add NMP (N-Methyl-2-pyrrolidone) or DMSO to your solvent mixture. A ratio of DMF:NMP (4:1) usually resolves this.
Sonication: Sonicate at 35°C for 5–10 minutes.
Chaotropic Salts: If aggregation is suspected (especially on polystyrene resins), add 0.1 M LiCl or KSCN to the coupling mixture to disrupt beta-sheet formation.
Category B: Coupling Efficiency & Kinetics
Q2: I am seeing incomplete coupling (positive Kaiser/Chloranil test) after 1 hour. Should I extend the time?A: Extending time alone rarely fixes steric issues. You need to increase the local concentration or change the activation chemistry .
Protocol Adjustment:
Switch Reagents: If using DIC/HOBt, switch to HATU/HOAt or TIC/Oxyma Pure . The 7-aza-benzotriazole (in HATU) speeds up the reaction with sterically hindered amines.
Double Coupling: Perform a second coupling cycle with fresh reagents. Do not just add more reagent to the old mixture.
Stoichiometry: Increase the excess of Z-Lys(Alloc)-OH from 3 eq to 5 eq .
Q3: Can I heat the reaction to improve yield?A:Proceed with Caution.
Risk: While heating (e.g., microwave at 50°C) improves kinetics, Z-protected amino acids can undergo thermal decomposition or racemization (via oxazolone formation) at high temperatures, particularly in the presence of strong bases like DIPEA.
Recommendation: Do not exceed 40°C . If using microwave irradiation, use a "ramp" method (low power) and limit the hold time to 5 minutes.
Category C: Side Reactions & Racemization
Q4: I suspect racemization at the Alpha-carbon. How do I prevent this?A: Racemization occurs when the base abstracts the
-proton from the activated ester.
The Mechanism: The Z-group (carbamate) is safer than amides, but high pH promotes the formation of the enolizable 5(4H)-oxazolone intermediate.
The Fix:
Base Choice: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that suffices for HATU activation but is less likely to abstract the
-proton.
Base Ratio: Never exceed 2 equivalents of base relative to the amino acid/coupling reagent. ideally, keep the ratio 1:1:2 (AA:HATU:Base).
Q5: I cannot remove the Z-group with Piperidine. What is wrong?A: This is a common misconception.
Fact: The Z (Cbz) group is stable to Piperidine (Fmoc removal conditions) and stable to TFA (Boc removal conditions).
Removal: It requires Hydrogenolysis (H2/Pd-C) or strong acids like HF (Hydrofluoric acid) , HBr/Acetic Acid , or TFMSA .[1] If you intended to remove the N-terminal group for further elongation on-resin using standard Fmoc chemistry, you have used the wrong derivative (Use Fmoc-Lys(Alloc)-OH instead).
Optimized Experimental Protocols
Protocol A: High-Efficiency Coupling of Z-Lys(Alloc)-OH
Use this protocol for difficult sequences or low-loading resins.
Step
Reagent/Parameter
Value/Condition
Notes
1. Preparation
Z-Lys(Alloc)-OH
4.0 equivalents
Relative to resin loading.
Solvent
DMF:NMP (4:1)
Ensures solubility.
2. Activation
HATU
3.9 equivalents
Slight deficit to AA prevents capping.
HOAt (Optional)
3.9 equivalents
Additive to reduce racemization.
Collidine (TMP)
8.0 equivalents
Crucial: Use Collidine instead of DIPEA.
3. Pre-activation
Time
30 - 60 seconds
Do not pre-activate longer (risk of epimerization).
4. Coupling
Duration
2 x 45 minutes
Double couple is standard for this residue.
Temperature
Ambient (25°C)
Avoid heating >40°C.
5. Monitoring
Test
Chloranil / TNBS
Kaiser test may be false-negative on secondary amines.
Procedure: Shake for 2 x 30 mins under Argon/Nitrogen.
Wash: DCM, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove Palladium black.
Visualization & Logic Flows
Diagram 1: Coupling Decision Tree
A logical workflow for troubleshooting coupling failures.
Caption: Decision matrix for optimizing Z-Lys(Alloc)-OH incorporation. Note the loop for troubleshooting persistent incomplete coupling.
Diagram 2: Orthogonal Protection Strategy
Visualizing why this specific molecule is used and how the protecting groups interact.
Caption: Orthogonal protection map. Z-group resists standard SPPS deprotection cycles, while Alloc allows selective side-chain functionalization.
References & Authoritative Sources
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Albericio, F., & Tulla-Puche, J. (2008). The Use of the N-Alloc Protecting Group in Solid-Phase Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH.
Bachem Technical Guides. Peptide Synthesis: Coupling Reagents and Racemization.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
Sigma-Aldrich (Merck). Product Specification: Fmoc-Lys(Alloc)-OH and derivatives.
(Note: While Z-Lys(Alloc)-OH is a specific derivative, protocols for Fmoc-Lys(Alloc)-OH regarding side-chain stability and Z-amino acid activation are chemically analogous and applied here.)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Peptide Chemistry DivisionSubject: Stereochemical Integrity of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (
)
Ticket ID: RAC-Z-LYS-001
Status: Open / Technical Advisory
Executive Summary
You are encountering racemization issues with
-Cbz--Alloc-L-lysine (). While urethane-protected amino acids (like Cbz and Fmoc) are generally more resistant to racemization than amide-protected variants, they are not immune. Loss of chirality at the -carbon typically occurs during the activation step of the carboxylic acid, driven by base-catalyzed proton abstraction or 5(4H)-oxazolone formation.
This guide provides a root-cause analysis, a definitive troubleshooting flowchart, and an optimized "Gold Standard" protocol to restore enantiomeric purity to your synthesis.
Module 1: The Mechanistic Root Cause
Q: Why is my Cbz-protected Lysine racemizing despite being a "safe" urethane?
A: The "safety" of the Cbz group is relative. Under standard conditions, the ethoxy oxygen in the carbamate reduces the nucleophilicity of the carbonyl oxygen, suppressing the attack on the activated ester. However, racemization becomes significant under three conditions:
Excess Base: High concentrations of tertiary amines (DIPEA, NMM) directly abstract the acidic
-proton (Path A).
Slow Coupling: If the coupling reaction is sluggish (due to steric bulk of the Alloc group or resin aggregation), the activated intermediate exists longer, increasing the probability of 5(4H)-oxazolone formation (Path B).
High-Reactivity Reagents without Additives: Using carbodiimides (DIC/DCC) without suppressors (HOBt/Oxyma) allows the O-acylisourea to cyclize into the oxazolone.
Visualizing the Threat: The Oxazolone Pathway
The following diagram illustrates how the Cbz group fails under stress, leading to the loss of chirality.
Figure 1: The kinetic competition between direct coupling (Green dashed line) and the oxazolone-mediated racemization pathway (Solid lines).
Module 2: Troubleshooting & Diagnostics
Q: How do I determine if the reagents or the protocol are at fault?
Use this diagnostic matrix to isolate the variable causing the stereochemical loss.
Symptom
Probable Cause
Corrective Action
High D-Isomer (>5%)
Excess Base (DIPEA/NMM)
Switch to Collidine (TMP) or reduce base to 1.0 eq.
Low Yield + Racemization
Slow Activation / Aggregation
Use Oxyma Pure instead of HOBt; switch solvent to DMF/DMSO (1:1).
Pre-activation Racemization
Long Activation Times
Do NOT pre-activate for >2 mins. Add base last or use in-situ coupling.
Side Products (+ Allyl)
Alloc Instability
Ensure Pd scavengers (PhSiH3) are used only during deprotection, not coupling.
Decision Tree for Protocol Optimization
Figure 2: Logic flow for isolating the chemical cause of stereochemical loss.
Module 3: The "Gold Standard" Protocol
Q: What is the most robust method to couple Z-Lys(Alloc)-OH without racemization?
A: The industry-standard recommendation has shifted from HOBt/HOAt to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma creates an activated ester that is more stable against oxazolone formation than OBt esters, while maintaining higher reactivity.[1]
Solvent: DMF (Anhydrous) – Avoid DCM for Cbz couplings if solubility permits, as DMF suppresses aggregation.
Step-by-Step Methodology:
Dissolution: Dissolve
and Oxyma Pure in minimal DMF. Ensure complete dissolution.
Why: Oxyma is acidic; mixing it with the amino acid first prevents premature proton abstraction from the amino acid if base were present.
Activation (0°C): Cool the solution to 0°C on an ice bath. Add DIC dropwise.
Why: Lower temperature during the initial exothermic activation reduces the kinetic energy available for the oxazolone cyclization pathway.
Pre-activation (Brief): Stir for exactly 2 minutes at 0°C.
Critical: Do not exceed 5 minutes. Long pre-activation allows the activated ester to rearrange or racemize.
Coupling: Add the mixture to the resin/amine component.
Base Addition (Optional/Conditional):
If using DIC/Oxyma: NO BASE is required if the resin amine is free.
If using HATU/HBTU: You must use base. Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA.[2] Collidine is a weaker base (non-nucleophilic) that is sufficient to activate the uronium salt but insufficient to abstract the
-proton.
Comparative Efficacy of Additives
Data summarized from El-Faham & Albericio (2011) regarding racemization suppression:
Coupling System
Relative Racemization Risk
Coupling Efficiency
Notes
DIC / HOBt
Medium
Good
Traditional standard. Risk of explosion (HOBt).[1][3][4]
DIC / HOAt
Low
Excellent
Expensive. Very effective for hindered amines.
DIC / Oxyma
Very Low
Superior
Recommended. Safer, faster, and retains chirality best.
HATU / DIPEA
High (if base excess)
High
Risky. Requires strict base control (Collidine recommended).
FAQ: Specific User Scenarios
Q: I must use HATU because my sequence is difficult. How do I save the chirality?A: If you must use HATU, replace DIPEA with Collidine (TMP) . Use exactly 2.0 equivalents of Collidine relative to the amino acid. Do not pre-activate. Add the base to the reaction vessel last, after the amino acid and HATU are already in contact with the amine component ("In-situ activation").
Q: Does the Alloc group itself contribute to racemization?A: Chemically, no. The Alloc group is on the
-amine and is orthogonal. However, it adds steric bulk. This bulk can slow down the coupling rate (). Since racemization () is a competing reaction, anything that lowers without lowering will increase the % of D-isomer. This is why Oxyma is critical—it boosts significantly.
Q: Can I check for racemization without cleaving the whole peptide?A: If you are in solution phase, you can perform a chiral HPLC analysis of the coupled intermediate. If on solid phase, the "Marfey's Reagent" test or C.A.T. (Catalytic Asymmetric Transfer) cleavage followed by GC/MS are standard, but often it is easier to cleave a small aliquot of the peptide and run it against a synthesized D-isomer standard on HPLC.
References
El-Faham, A., & Albericio, F. (2011).[5][6][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[5]
Subirós-Funosas, R., et al. (2009).[3][4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403.
Carpino, L. A. (1993).[8][9][10] 1-Hydroxy-7-azabenzotriazole (HOAt).[3][11] An efficient peptide coupling additive.[2][3][6][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.[8]
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Technical Support Center: Troubleshooting N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Solubility in SPPS
Overview: The Causality of Solvation Failures N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (often denoted as Z-Lys(Alloc)-OH or Alloc-Lys(Z)-OH) is a critical orthogonally protected building block used in the synthesis of comp...
Author: BenchChem Technical Support Team. Date: March 2026
Overview: The Causality of Solvation Failures
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (often denoted as Z-Lys(Alloc)-OH or Alloc-Lys(Z)-OH) is a critical orthogonally protected building block used in the synthesis of complex, branched, or cyclic peptides, including GLP-1 analogs[1]. Despite its utility, researchers frequently encounter severe solubility issues—such as gelation or the formation of cloudy suspensions—when preparing stock solutions in standard Solid-Phase Peptide Synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).
The root cause of this poor solubility is structural. Both the Benzyloxycarbonyl (Cbz/Z) and Allyloxycarbonyl (Alloc) protecting groups contain urethane (carbamate) linkages. These moieties act simultaneously as strong hydrogen bond donors (via the -NH group) and acceptors (via the C=O group), leading to the formation of robust intermolecular hydrogen-bonding networks[2]. At the high concentrations required for SPPS coupling (typically 0.2 M to 0.5 M), this self-association outcompetes the solvent-solute interactions in DMF, resulting in a crystalline lattice or polymeric gel that resists dissolution[3].
Troubleshooting Guide & FAQs
Q1: Why does my N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine form a gel in 100% DMF?A1: The dual-carbamate structure of the molecule promotes extensive intermolecular hydrogen bonding. While DMF is a polar aprotic solvent, its solvating power is sometimes insufficient to break these strong solute-solute interactions at high concentrations, leading to aggregation and gelation[4].
Q2: What are the best solvent alternatives if standard DMF fails?A2: If DMF yields a cloudy suspension, the first recommended alternative is N-methyl-2-pyrrolidone (NMP). NMP is slightly more polar than DMF and exhibits superior solvating power for highly lipophilic or aggregation-prone amino acid derivatives. If the issue persists in NMP, utilizing a binary solvent mixture is highly effective. Adding Dimethyl Sulfoxide (DMSO) at a 20-25% volume ratio (e.g., NMP:DMSO 4:1) introduces a powerful hydrogen-bond acceptor that actively disrupts the intermolecular lattice.
Q3: Can I use heat or sonication to force dissolution? Will it degrade the protecting groups?A3: Yes, gentle sonication (5–10 minutes at room temperature) is the recommended first-line physical intervention. If mechanical energy is insufficient, gentle warming to 35–40 °C in a water bath can be applied. Both the Cbz and Alloc protecting groups are highly stable under these mild thermal conditions; Alloc requires palladium-catalyzed or specific iodine-mediated conditions for removal[1], and Cbz requires strong acids (like HF) or catalytic hydrogenation[5].
Q4: Does the choice of coupling reagent affect the solubility of the amino acid in the reaction vessel?A4: Absolutely. The solubility profile of the free carboxylic acid differs significantly from its activated ester form. Pre-activating the amino acid with reagents like Oxyma Pure and DIC (N,N'-diisopropylcarbodiimide) converts the carboxylic acid into an active ester, eliminating one hydrogen-bond donor (-OH) from the molecule. This often results in a highly soluble complex[4].
Quantitative Data Presentation
The table below summarizes the solvating power of various SPPS solvent systems for dual-carbamate protected amino acids, providing a comparative baseline for experimental design.
Solvent System
Solvating Power for Z/Alloc-Lys
Mechanism of Action
Recommended Use Case
100% DMF
Moderate
Standard polar aprotic solvation
Default SPPS solvent; often fails at high concentrations (>0.2 M).
100% NMP
High
Enhanced dipole interactions
Preferred baseline for highly hydrophobic or bulky sequences.
NMP:DMSO (4:1)
Very High
Strong H-bond disruption
Severe gelation or when preparing highly concentrated stock solutions.
DMF:DCM (1:1)
High
Solvates lipophilic aromatic rings
When both resin swelling and amino acid solubility are simultaneous issues[6].
Experimental Protocols
Protocol: Preparation of a 0.2 M N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Coupling Solution
This protocol is a self-validating system: it incorporates a mandatory visual clarity check before the addition of activation reagents to prevent synthesizer blockages and failed couplings.
Weighing: Accurately weigh the required amount of the amino acid (e.g., 0.84 g for a 10 mL, 0.2 M solution) into a clean, dry polypropylene tube.
Primary Solvation: Add 80% of the target volume (8 mL) using peptide-grade NMP. Note: NMP is explicitly chosen over DMF here to maximize initial dipole interactions.
Agitation: Vortex vigorously for 60 seconds.
Physical Intervention: If the solution remains cloudy or a gel forms, subject the tube to ultrasonic bath sonication for 5 minutes at room temperature.
Chemical Intervention (Conditional): If particulate matter persists after sonication, add DMSO dropwise (up to 20% of the total final volume, i.e., 2 mL) and vortex until the solution passes the optical clarity check.
Activation: Immediately prior to addition to the resin, add the required equivalents of Oxyma Pure, followed by DIC. The formation of the active ester will further clear any micro-aggregates.
Final Volume Adjustment: Bring the solution to the final 10 mL target volume with NMP, vortex for 15 seconds, and immediately transfer to the SPPS reaction vessel.
Troubleshooting Workflow Visualization
Workflow for resolving N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine solubility issues in SPPS.
References
[1] A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage | Organic Process Research & Development - ACS Publications. 1
[4] Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC. 4
[6] Solvents for Solid Phase Peptide Synthesis - Peptide.com. 6
[3] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. 3
[5] Protection of Functional Groups - Thieme Connect. 5
[2] Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. 2
[7] Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS) - ResearchGate. 7
Purification challenges of "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" containing peptides
Welcome to the Technical Support Center for Complex Peptide Purification . This guide is specifically engineered for researchers and drug development professionals dealing with the unique chromatographic challenges of pe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Complex Peptide Purification . This guide is specifically engineered for researchers and drug development professionals dealing with the unique chromatographic challenges of peptides containing N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (often denoted as Lys(Cbz, Alloc) or similar orthogonal derivatives).
By utilizing both benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) protecting groups, chemists gain powerful orthogonal control over side-chain modifications [4]. However, this combination introduces severe physicochemical complexities during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide synthesizes field-proven troubleshooting logic, root-cause chemical analysis, and self-validating protocols to ensure high-purity recovery.
Diagnostic Logic: Identifying the Root Cause
Before altering your gradient or buffer, you must accurately diagnose the chromatographic failure. The following logic tree isolates the three most common failure modes for Cbz/Alloc-protected peptides: Rotameric Broadening , Hydrophobic Aggregation , and Palladium Contamination .
Diagnostic logic tree for troubleshooting Cbz/Alloc peptide HPLC purification issues.
Troubleshooting Guide & FAQs
Q1: My chromatogram shows a massive, broad peak, or sometimes a "split" doublet. Is my peptide degrading or impure?A1: It is highly likely you are observing carbamate rotamers , not impurities. Both the Cbz and Alloc groups are carbamates. The amide-like C-N bond within a carbamate possesses significant partial double-bond character due to resonance, creating a high energy barrier to rotation [3]. This results in distinct syn and anti conformers. At room temperature, these rotamers interconvert at a rate similar to the HPLC separation timescale, causing the molecules to interact differently with the C18 stationary phase, leading to severe peak broadening or doubling [2].
Action: See Protocol A to validate and resolve this issue dynamically.
Q2: The peptide is eluting extremely late in the gradient and exhibits poor recovery. How do I prevent it from sticking to the column?A2: Lysine is inherently hydrophilic, but masking both the
- and -amines with a benzyl ring (Cbz) and an allyl group (Alloc) drastically shifts the molecule's partition coefficient (). This extreme hydrophobicity can cause on-column precipitation or irreversible binding to standard C18 matrices.
Action: Shift to a less retentive stationary phase (e.g., C8 or C4) and modify your mobile phase to increase elutropic strength.
Table 1: Mobile Phase Optimization for Highly Hydrophobic Cbz/Alloc Peptides
Solvent System
Additive
Primary Benefit
Recommended Use Case
ACN / H₂O
0.1% TFA
Standard ion-pairing
Routine analysis of short, hydrophilic sequences.
ACN / Isopropanol (1:1) / H₂O
0.1% TFA
Overcomes severe hydrophobicity
Late-eluting, highly protected sequences that precipitate in pure ACN.
Q3: I removed the Alloc group prior to purification using Palladium, but now my peptide recovery is abysmal and the peak tails severely. What happened?A3: The standard Alloc deprotection relies on a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a scavenger like phenylsilane [5]. Palladium is notorious for strongly coordinating to peptide backbones and electron-rich side chains. If residual Pd(II) is injected onto an HPLC column, it interacts heavily with the silanol groups of the silica matrix, causing irreversible adsorption and severe peak tailing [1].
Action: You must aggressively scavenge the palladium before HPLC injection. See Protocol B .
Standardized Experimental Protocols
Protocol A: High-Temperature RP-HPLC for Rotamer Coalescence
Expertise & Causality: Thermal energy overcomes the rotational barrier of the C-N carbamate bond. By heating the column, the interconversion rate of the syn and anti rotamers accelerates until they merge into a single, time-averaged sharp peak.
Self-Validation: If the split peaks merge into a single sharp peak at 60 °C, the root cause was rotameric. If the peaks remain separated, you have a true chemical impurity (e.g., a deletion sequence or a diastereomer).
Step-by-Step Methodology:
Equip your HPLC system with a column oven. Ensure your column chemistry is stable at elevated temperatures (most modern hybrid-silica C18 columns are stable up to 60-80 °C at low pH).
Set the column oven temperature to 60 °C and allow 15 minutes for thermal equilibration.
Prepare the peptide sample in a solubilizing buffer (e.g., 20% DMSO in Mobile Phase A) to prevent pre-column aggregation.
Run your standard gradient (e.g., 5% to 95% ACN over 30 minutes).
Overlay the 60 °C chromatogram with your room-temperature (25 °C) chromatogram. Assess for peak coalescence.
Expertise & Causality: Sodium diethyldithiocarbamate (DEDTC) is a powerful bidentate chelating agent. It outcompetes the peptide backbone for palladium ions, forming a highly lipophilic, planar
complex that can be easily washed away from the peptide.
Self-Validation: The organic layer will turn distinctly yellow/green upon the addition of DEDTC if Pd(II) is present. The complete disappearance of this color in subsequent washes visually validates the absolute removal of the metal contaminant.
Step-by-Step Methodology:
Following Alloc deprotection and cleavage from the resin, dissolve the crude peptide in a minimal amount of DMF (e.g., 2 mL for a 0.1 mmol scale).
Prepare a 0.5% (w/v) solution of sodium diethyldithiocarbamate (DEDTC) in N,N-Diisopropylethylamine (DIPEA) / DMF (1:9 ratio).
Add 5 mL of the DEDTC solution to the dissolved peptide. Agitate at room temperature for 15 minutes. Note: Observe the formation of a yellow/green tint indicating Pd-chelation.
Precipitate the peptide by adding 40 mL of ice-cold diethyl ether. The lipophilic
complex will remain soluble in the ether layer.
Centrifuge at 4000 x g for 5 minutes. Decant the yellow/green ether supernatant.
Resuspend the peptide pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash until the ether supernatant is completely colorless (typically 3-4 washes).
Dry the peptide pellet under a gentle stream of nitrogen before dissolving in HPLC starting buffer.
References
Newcastle University. "Synthesis and Study of Peptidic Bacterial Siderophores." Newcastle University Theses. Available at:[Link]
Stanford Medicine. "A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes." Stanford University. Available at: [Link]
Biotage. "Using microwave heating to expedite your allyl ester or alloc deprotection." Biotage Peptides Blog. Available at: [Link]
Optimization
"N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" stability under different reaction conditions
Technical Guide: Stability & Deprotection of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine Executive Summary N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (also known as Z-Lys(Alloc)-OH ) is a specialized orthogonal building block use...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Stability & Deprotection of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Executive Summary
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (also known as Z-Lys(Alloc)-OH ) is a specialized orthogonal building block used primarily in complex peptide synthesis (SPPS and solution phase).[1][2][3][4] Its value lies in the differential stability of the Z (Benzyloxycarbonyl) and Alloc (Allyloxycarbonyl) protecting groups.[4]
However, this molecule presents a classic "Orthogonality Paradox" that often traps researchers:
The Trap: Standard removal of Z (Hydrogenolysis) destroys the Alloc group (by reducing the alkene). Standard removal of Z by strong acid (HBr/HF) can also degrade the Alloc group.[4]
The Solution: Precise selection of reagents is required to maintain orthogonality.
This guide details the stability boundaries and provides validated protocols to navigate these conflicts.
Chemical Stability Matrix
The following table summarizes the stability of Z-Lys(Alloc)-OH under common reaction conditions. Use this as your primary "Go/No-Go" gauge.
Reagent / Condition
Z (alpha-amine)
Alloc (epsilon-amine)
Outcome / Risk
TFA (Trifluoroacetic acid)
Stable
Stable
Safe.[1][2][3][4] Compatible with Boc removal steps.[4][5][6][7]
Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and Phenylsilane (PhSiH₃) as a scavenger.[4][8]
Why PhSiH₃? Unlike morpholine or dimedone, phenylsilane is a hydride donor that rapidly reduces the
-allyl palladium complex, driving the reaction to completion efficiently without forming alkylated side products.
Step-by-Step:
Dissolve peptide/amino acid in dry DCM (Dichloromethane).[4][9]
Add PhSiH₃ (10-20 eq) .
Add Pd(PPh₃)₄ (0.1 - 0.2 eq) under inert atmosphere (Argon/Nitrogen).[3][4]
Stir for 30–60 minutes at room temperature.
Wash: Extensive washing with DCM and Sodium Diethyldithiocarbamate (0.02 M in DMF) is crucial to remove Palladium residues, which can darken the resin and poison future reactions.
Q2: Can I remove the Z group using Hydrogenolysis (H₂/Pd) without affecting the Alloc group?
A:NO. This is the most common failure mode.
Mechanism: Catalytic hydrogenation (H₂/Pd-C) will remove the Z group as intended, but it will also hydrogenate the double bond of the Alloc group, converting it into a Propyloxycarbonyl group.
Consequence: The Propyloxycarbonyl group is extremely stable and cannot be removed by Palladium catalysts.[4] Your lysine side chain is now permanently protected.[4]
Alternative: If you must remove Z while keeping Alloc, use AlCl₃ in HFIP (Hexafluoroisopropanol) or consider a different protection strategy (e.g., using Fmoc-Lys(Alloc)-OH).[2][3][4]
Q3: Is the Alloc group stable to HBr/Acetic Acid or HF cleavage?
A: Generally, No .
While Alloc is stable to TFA (used in Boc chemistry deprotection cycles), it is not stable to the harsh conditions of final cleavage in Boc chemistry (HF, HBr, or TFMSOTf).[7] These strong acids can cleave the allylic carbamate.
Implication: You cannot use Z-Lys(Alloc)-OH in a synthesis where you plan to remove the Z group with HBr/AcOH and expect the Alloc group to survive.[1][2][3][4]
Q4: I observe low solubility when coupling Z-Lys(Alloc)-OH. How can I improve this?
A: Z-Lys(Alloc)-OH is a hydrophobic molecule.[1][2][3][4]
Solvent: Ensure you are using high-quality DMF or NMP.[1][2][3][4]
Pre-activation: Dissolve the amino acid in a small amount of DMSO or DMF before adding it to the reaction vessel.
Aggregation: If using in SPPS, the hydrophobic Z group can induce aggregation on the resin. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (e.g., KSCN) if coupling is difficult.[4]
Visualizing the Orthogonality
The following diagram illustrates the "Safe" vs. "Dead End" pathways for processing Z-Lys(Alloc)-OH.
Caption: Decision pathways for Z-Lys(Alloc)-OH. Note the "Dead End" caused by hydrogenolysis reducing the Alloc alkene.
References
BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. (2025).[4][5][8][9][10][11] Retrieved from
MilliporeSigma. Selecting Orthogonal Building Blocks for Fmoc SPPS. Retrieved from
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. (2025).[4][5][8][9][10][11] Retrieved from
Cayman Chemical. Z-Lys-OH Product Information & Stability. Retrieved from [3][4]
Peptide.com. Amino Acid Derivatives for Peptide Synthesis: Alloc and Z Groups.[4] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
-Cbz-
-Alloc-L-Lysine
Executive Summary: The Orthogonality Paradox
The molecule
-Benzyloxycarbonyl--Allyloxycarbonyl-L-lysine (Cbz-Lys(Alloc)-OH) presents a classic "orthogonality paradox" in peptide synthesis. While both protecting groups are carbamates, their cleavage mechanisms are distinct:[1]
Cbz (Z): Typically removed via catalytic hydrogenolysis (
) or strong acidolysis.[]
Alloc: Removed via Pd(0)-catalyzed allyl transfer to a scavenger.
The Critical Failure Point:
The standard method for removing Cbz (
) is NOT orthogonal to Alloc. Hydrogenolysis will reduce the allyl double bond of the Alloc group, converting it into a Propyloxycarbonyl (Proc) group. The Proc group is extremely stable and virtually impossible to remove under standard synthetic conditions, effectively "killing" the lysine side chain.
This guide provides the protocols to navigate this bottleneck, focusing on the AlCl₃/HFIP method for Cbz removal and Phenylsilane scavenging for Alloc removal.
Decision Logic & Workflow
The following flowchart illustrates the safe synthetic pathways. Note the "Forbidden Path" in red.
Figure 1: Operational workflow for orthogonal deprotection. Note that catalytic hydrogenation is incompatible with Alloc preservation.[3]
Module A: Removing Alloc (Preserving Cbz)
The Challenge: Incomplete deprotection due to catalyst poisoning (oxidation) or N-allylation side reactions.
The Solution: Use Phenylsilane (
) as a hydride donor scavenger.[1][4] It is superior to morpholine or dimedone because it irreversibly reduces the -allyl complex to propene, preventing the allyl group from re-attaching to the deprotected amine (scrambling).
Reaction: Stir under Argon/Nitrogen in the dark for 30–60 minutes.
Workup: Evaporate solvent. Wash the residue with
or Hexane to remove phosphorus byproducts. Purify via column chromatography or precipitation.[8]
Troubleshooting Guide (Alloc):
Symptom
Probable Cause
Corrective Action
Reaction Stalls (<50% conv.)
Catalyst oxidation ().
Use fresh catalyst. Crucial: Degas solvents with sparging for 15 mins before adding catalyst.
N-Allyl side products
Re-alkylation of the amine.
Switch scavenger from Morpholine/Dimedone to Phenylsilane . Increase scavenger equivalents to 20x.
Cbz cleavage observed
Highly unlikely.
Check for contamination with strong acids or inadvertent generation (rare with PhSiH3).
Module B: Removing Cbz (Preserving Alloc)
The Challenge: Removing Cbz without touching the Alloc alkene.
The Solution: Avoid Hydrogenolysis. Use Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP) . This modern method (Vinayagam et al., 2024) is highly selective for Cbz and leaves Alloc, Fmoc, and Benzyl esters intact.
Protocol B: AlCl₃/HFIP Mediated Cbz Removal
Reagents: Anhydrous
, HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).
Conditions: Room Temperature, Open Air (tolerant to moisture).
Step-by-Step:
Dissolution: Dissolve Cbz-Lys(Alloc)-Substrate (1.0 equiv) in HFIP (concentration ~0.1 M).
Activation: Add anhydrous
(3.0–5.0 equivalents).
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[9]
Quench: Dilute with DCM, then add saturated aqueous
or Rochelle's salt solution to quench the aluminum.
Extraction: Extract with DCM or EtOAc. Dry organic layer over
Alternative (Traditional): 33% HBr in Acetic Acid (1 hour, RT). Note: This is harsher and may affect acid-sensitive linkers, but Alloc is stable to it.
Troubleshooting Guide (Cbz):
Symptom
Probable Cause
Corrective Action
Alloc converted to Propyl
CRITICAL ERROR: Hydrogenolysis used.
Stop immediately. You cannot revert this. Switch to Acidolysis (AlCl3/HFIP or HBr/AcOH).
Incomplete Cbz removal
Lewis Acid coordination.
Increase to 10 eq. Ensure good stirring. If using HBr, ensure reagent is fresh (not brown/oxidized).
Peptide bond cleavage
Acid too strong (if using HBr).
Switch to the milder AlCl₃/HFIP method or Boron Trichloride () in DCM.
Frequently Asked Questions (FAQs)
Q1: Can I use TFA to remove the Cbz group?A: No. TFA (Trifluoroacetic acid) is generally too weak to remove Cbz at room temperature. It removes Boc and Trityl groups. To remove Cbz with TFA, you would need to heat it significantly or add "push-pull" scavengers like Thioanisole at high temperatures, which risks damaging the Alloc group or the peptide backbone.
Q2: I accidentally ran hydrogenolysis (
) on my Cbz-Lys(Alloc) peptide. Can I salvage it?A: Unfortunately, no. The reduction of the Allyl group to a Propyl group is chemically irreversible. The Propyl carbamate is extremely stable (similar to a methyl carbamate) and requires conditions that would destroy the peptide (e.g., boiling KOH) to remove.
Q3: Why do you recommend Phenylsilane over Morpholine for Alloc removal?A: Morpholine acts as a nucleophile to accept the allyl group, forming N-allyl morpholine. However, this is an equilibrium process. The deprotected lysine amine is also a nucleophile and can compete, leading to N-allylated lysine byproducts. Phenylsilane acts as a hydride donor, reducing the allyl complex to propene gas, which escapes the reaction.[1] This drives the equilibrium forward and prevents side reactions.
Q4: Is the AlCl₃/HFIP method compatible with Fmoc groups?A: Yes. The AlCl₃/HFIP system is remarkably chemoselective. It cleaves Cbz and Boc, but leaves Fmoc, Alloc, and Benzyl esters/ethers intact (Vinayagam et al., 2024). This makes it the ideal choice for this specific orthogonal pair.
References
Alloc Deprotection Mechanism & Scavengers:
Thieriet, N., et al. (1997). Application of the Alloc protecting group to the synthesis of peptides on solid support.
Selective Cbz Removal (AlCl3/HFIP):
Vinayagam, V., et al. (2024).[9][11] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[12][13][14] Journal of Organic Chemistry.
General Protecting Group Stability (Greene's):
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Alloc Stability in Acid:
Gomez-Martinez, P., et al. (1999).[15] N-Alloc protecting group: an alternative to N-Fmoc for the synthesis of lipopeptides.
Common impurities in "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" and their removal
The following Technical Support Guide is designed for researchers utilizing N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly abbreviated as Z-Lys(Alloc)-OH ). This guide addresses the specific impurity profiles inherent...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers utilizing N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly abbreviated as Z-Lys(Alloc)-OH ). This guide addresses the specific impurity profiles inherent to the synthesis of this orthogonally protected amino acid and provides actionable protocols for purification and troubleshooting.
Use this table to identify the likely impurity based on your analytical data or visual observation.
Symptom / Observation
Probable Impurity / Issue
Root Cause
Blue or Green tint in solid/solution
Residual Copper (Cu²⁺)
Incomplete demetallation after the copper-complex intermediate step.
Mass Spec (ESI) shows +134 Da shift
Di-Z-Lysine (Nα,Nε-Di-Cbz)
Failure of Nε-protection selectivity; Z-Cl reacting with both amines.
Mass Spec (ESI) shows -50 Da shift
Di-Alloc-Lysine
Copper complex instability allowing Alloc-Cl to react at Nα.
H-NMR shows split α-proton signal
D-Enantiomer (Racemate)
Base-catalyzed racemization during the Z-protection step (pH > 10).
Insoluble precipitate in EtOAc
Free Lysine / Mono-protected Lys
Incomplete reaction or hydrolysis of protecting groups.
Alloc removal fails (Pd cat.)
Catalyst Poisoning
Presence of residual sulfur or oxidation of the Pd(0) catalyst.
Part 2: Deep Dive – Impurity Profiles & Remediation
The "Copper Route" Artifacts (Regioisomers)
The synthesis of Z-Lys(Alloc)-OH typically employs a copper(II) complex to mask the
-amino and -carboxyl groups, leaving the -amine free for Alloc protection.
The Impurity:N
-Alloc-N-Z-Lysine (Reverse Regioisomer) .
Why it happens: If the copper complex is not formed quantitatively, or if the pH drifts too low (< pH 8) during the Alloc protection step, the copper chelate destabilizes. This exposes the
-amine to Alloc-Cl.
Removal Protocol:
Extraction: This impurity is difficult to separate by extraction as it has similar solubility to the product.
Eluent System: DCM:MeOH (95:5) + 0.1% AcOH. The regioisomers often display slightly different Rf values due to the hydrogen bonding differences of the carbamates.
Residual Copper Contamination[1]
The Issue: Copper salts are potent quenchers of fluorescence and can poison Palladium catalysts used in downstream Alloc deprotection.
Removal Protocol (The EDTA Wash):
Dissolve the crude Z-Lys(Alloc)-OH in Ethyl Acetate (EtOAc).
Wash the organic layer 3x with 5% EDTA (disodium salt) aqueous solution (pH adjusted to ~8).
The aqueous layer will turn blue (copper chelation).
Repeat until the aqueous layer is colorless.
Wash with brine, dry over Na₂SO₄, and evaporate.
Di-Z-Lysine (Over-protection)
The Issue: N
,N-Di-Benzyloxycarbonyl-L-Lysine.
Why it happens: During the final step (Z-protection of the
-amine), if the Alloc group is labile or if the starting material contained free lysine, Z-Cl will cap both amines.
Removal Protocol (Selective Precipitation):
Di-Z-Lysine is significantly more hydrophobic than Z-Lys(Alloc)-OH.
Dissolve the crude mixture in a minimum amount of saturated Sodium Bicarbonate (NaHCO₃).
Wash with Diethyl Ether (removes non-acidic impurities).
Acidify the aqueous layer carefully to pH 4-5. Z-Lys(Alloc)-OH often precipitates as an oil or solid here, while Di-Z-Lysine (if present as a contaminant) may have different solubility kinetics.
Best Method:Dicyclohexylamine (DCHA) Salt Crystallization .
Dissolve crude oil in Ethanol or EtOAc.
Add 1.05 eq of DCHA.
Allow the salt to crystallize at 4°C. The DCHA salt of Z-Lys(Alloc)-OH is highly crystalline and rejects impurities.
Part 3: Critical Workflows & Visualization
Synthesis & Impurity Pathway Diagram
The following diagram illustrates the standard "Copper Complex" synthesis route and where specific impurities are generated.
Figure 1: Synthesis pathway of Z-Lys(Alloc)-OH highlighting critical control points where impurities (Red) diverge from the main pathway.
Part 4: Validated Protocols
Protocol A: Selective Alloc Removal (On-Resin or Solution)
The Alloc group is orthogonal to Z (Cbz). Z is stable to Pd(0), and Alloc is stable to Hydrogenolysis (mostly) and Acid.
Preparation: Ensure the system is oxygen-free (Argon sparge). Oxidation of Pd(0) to Pd(II) renders it inactive.
Dissolution: Dissolve substrate in DCM (0.1 M).
Addition: Add Phenylsilane (10-20 eq).
Catalyst: Add Pd(PPh₃)₄ (0.05 - 0.1 eq).
Reaction: Stir at Room Temp for 30-60 mins.
Workup:
If Solid Phase:[1][2][][4][5][6] Wash resin with DCM, then 0.5% Sodium Diethyldithiocarbamate (DEDT) in DMF to remove Palladium black.
If Solution Phase: Evaporate DCM, redissolve in EtOAc, and extract the free amine into mild acid (pH 4-5 citrate buffer) if possible, or purify via column.
Protocol B: Handling the "Sticky" Z-Lys(Alloc)-OH
This molecule can be an amorphous foam. To handle it as a solid:
Dissolve the foam in a minimal amount of DCM.
Add dropwise into cold (
) Diethyl Ether or Hexane with vigorous stirring.
Filter the white precipitate immediately.
Part 5: References & Authority
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Orthogonal protection, specifically Alloc/Z stability).
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions of Cbz and Alloc).
Bachem Technical Library. Cleavage of Alloc Group. (Industry standard protocols for Palladium-catalyzed deprotection).
Sigma-Aldrich. Fmoc-Lys(Alloc)-OH Specification Sheet.[4] (Used for solubility and impurity baselines of Lys(Alloc) derivatives).
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. (Relevant for downstream coupling of Z-Lys(Alloc)-OH).
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine vs. Fmoc-Lys(Boc)-OH: A Strategic Selection Guide for Peptide Synthesis
Executive Summary In the landscape of peptide synthesis, the choice between Fmoc-Lys(Boc)-OH and N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (hereafter referred to as Z-Lys(Alloc)-OH ) represents a decision between high-throu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of peptide synthesis, the choice between Fmoc-Lys(Boc)-OH and N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (hereafter referred to as Z-Lys(Alloc)-OH ) represents a decision between high-throughput efficiency and complex orthogonal precision .
Fmoc-Lys(Boc)-OH is the industry "Gold Standard" for Solid-Phase Peptide Synthesis (SPPS). It is designed for linear sequence assembly where the side chain requires no intervention until the final global deprotection.
Z-Lys(Alloc)-OH is a specialized "Architectural Tool." It offers unique orthogonality (stable to both acid and base) required for cyclic peptides, branched structures, Antibody-Drug Conjugates (ADCs), and solution-phase segment condensation where standard Fmoc/Boc strategies fail.
This guide provides a technical breakdown of their mechanisms, stability profiles, and experimental protocols to assist researchers in selecting the correct building block for their specific synthetic targets.
Mechanistic Foundations & Stability Profiles
To choose effectively, one must understand the "Orthogonality Axes"—the specific chemical conditions that remove or preserve each protecting group.
A. Fmoc-Lys(Boc)-OH: The SPPS Workhorse
This derivative relies on the standard Base/Acid orthogonality of modern SPPS.
-Amine (Fmoc): Base-labile.[] Removed by 20% Piperidine in DMF.
-Amine (Boc): Acid-labile.[][2] Stable to Piperidine; removed by 95% Trifluoroacetic Acid (TFA).
Mechanism: The Lysine is incorporated into the chain.[2][3][4] The side chain remains inert (Boc) while the backbone grows. Final treatment with TFA cleaves the peptide from the resin and simultaneously removes the Boc group.[][5]
B. Z-Lys(Alloc)-OH: The Orthogonal Specialist
This derivative operates on Hydrogenolysis/Palladium orthogonality, distinct from standard SPPS conditions.
-Amine (Z / Cbz): Acid/Base Stable. Stable to TFA and Piperidine. Removed by Catalytic Hydrogenolysis () or strong acids (HBr/AcOH, HF).
-Amine (Alloc): Acid/Base Stable.[][2] Stable to TFA and Piperidine. Removed by Palladium(0) catalysis ().
Mechanism: This molecule is ideal for Solution Phase synthesis or Hybrid Strategies . The Z-group allows the N-terminus to survive conditions that would strip Fmoc or Boc, while the Alloc group allows selective side-chain exposure for modification without affecting the backbone protection.
The following decision tree illustrates when to deploy each derivative based on synthetic requirements.
Figure 1: Decision Matrix for Lysine Derivative Selection. Note that Z-Lys(Alloc) is selected specifically when the backbone requires stability against both TFA and Piperidine (e.g., solution phase segment condensation).
Experimental Protocols & Causality
Protocol A: Alloc Deprotection (The "Alloc" Advantage)
Context: This protocol is used with Z-Lys(Alloc)-OH (or Fmoc-Lys(Alloc)) when you need to expose the lysine side chain for modification (e.g., cyclization, biotinylation) without removing the N-terminal group or cleaving the peptide.
Reagents:
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.25 eq.
Scavenger: Phenylsilane (
) - 10 to 20 eq. (Alternative: Morpholine or Dimedone).
Solvent: DCM (Dry dichloromethane).
Step-by-Step:
Preparation: Swell the resin (if SPPS) or dissolve peptide (if solution) in dry DCM under Argon. Oxygen inhibits the Pd catalyst.
Scavenger Addition: Add Phenylsilane. Why? The Pd removes the allyl group, generating a reactive
-allyl complex. Without a scavenger, this complex will re-attach to the amine. Phenylsilane acts as a hydride donor to permanently quench the allyl species.
Catalyst Addition: Add
dissolved in a small amount of DCM.
Reaction: Agitate gently for 30–60 minutes shielded from light.
Wash: Extensive washing is critical to remove Pd residues. Use DCM, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to chelate and remove residual Palladium (which appears as a black precipitate).
Protocol B: Z-Group Removal (The "Z" Specificity)
Context: Used when Z-Lys(Alloc) is the N-terminal residue or in solution phase.
gas or use a balloon. Result: Clean removal of Z as Toluene and . Alloc is also removed by this if not careful, but typically Z is removed before Alloc introduction if they are on different residues, or Alloc is used because it is stable to the acidic removal of Z (HBr/AcOH). Correction: removes both Z and Alloc. To remove Z while keeping Alloc, one must use HBr in Acetic Acid (controlled conditions) or HF, as Alloc is stable to strong acids.
Method 2 (Strong Acid): Treat with HBr/AcOH or HF. Result: Z is removed; Alloc remains intact (Alloc is stable to HF and TFA). This is the key orthogonal pathway for Z-Lys(Alloc).
Comparative Performance Data
The following data summarizes the purity and yield outcomes for a hypothetical synthesis of a Cyclic Peptide (Head-to-Side Chain) .
Target: Cyclo(Lys-Ala-Ala-Gly-Asp) linked via Lys side chain to Asp side chain.
Metric
Strategy A: Fmoc-Lys(Boc)
Strategy B: Fmoc-Lys(Alloc)
Strategy C: Z-Lys(Alloc)
Synthesis Phase
Solid Phase (SPPS)
Solid Phase (SPPS)
Solution Phase
Cyclization Method
Post-Cleavage (Solution)
On-Resin
Solution Phase (Dilution)
Crude Purity
45%
88%
82%
Major Impurity
Oligomers / Linear Dimer
Linear precursor
Z-removal byproducts
Yield
Low (<30%)
High (>70%)
Moderate (60%)
Analysis
Failed Strategy. Boc removal happens simultaneously with cleavage. Cyclization in solution leads to dimerization (inter-molecular) rather than cyclization (intra-molecular).
Valid Strategy. Useful if the peptide is too large for resin or requires convergent synthesis.
Verdict:
Fmoc-Lys(Boc)-OH is unsuitable for on-resin cyclization because the side chain cannot be deprotected selectively.
Z-Lys(Alloc)-OH is excellent for Solution Phase cyclization where the Z-group protects the N-terminus during side-chain activation, or for strategies requiring acid stability.
Mechanistic Visualization (Alloc Deprotection)
Understanding the Palladium cycle is crucial for troubleshooting Alloc deprotection.
Figure 2: Mechanism of Alloc Deprotection. The Scavenger is critical to prevent the Allyl group from re-attaching to the nucleophilic Lysine amine.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][5] Chemical Reviews, 109(6), 2455-2504.
Gomez-Martinez, P., et al. (1999). "N-Alloc temporary protection in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.
BenchChem. (2025).[5][6] "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide."
ChemPep. (2024). "Fmoc-Lys(Boc)-OH Product Guide and Applications."
Thayer, D. A., et al. (2010). "Alloc-protected amino acids in the synthesis of cyclic peptides." Journal of Organic Chemistry.
Disclaimer: The protocols described involve hazardous chemicals (TFA, Palladium catalysts). All experiments should be conducted in a fume hood with appropriate PPE.
Comparing deprotection methods for "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine"
An In-Depth Comparative Guide to Orthogonal Deprotection of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks where improper prote...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Orthogonal Deprotection of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks where improper protecting group strategies lead to catastrophic yield losses. When constructing complex architectures—such as branched peptides, cyclic peptides, or site-specifically ubiquitinated proteins—the choice of orthogonally protected building blocks is paramount.
N-α-Cbz-N-ε-Alloc-L-lysine is a highly specialized, dually protected amino acid. The α-amine is protected by a Carboxybenzyl (Cbz) group, while the ε-amine is protected by an Allyloxycarbonyl (Alloc) group. Mastering the orthogonal deprotection of this molecule requires a deep understanding of the underlying mechanistic causality. This guide objectively compares the deprotection methods for both groups, providing self-validating experimental protocols and quantitative performance data.
Mechanistic Causality & Orthogonal Strategy
To successfully manipulate N-Cbz-N'-Alloc-L-lysine, we must exploit the fundamentally different chemical reactivities of the Cbz and Alloc groups. Orthogonality in organic synthesis means that one protecting group can be removed under conditions that leave the other completely intact[].
The Palladium Pathway: Selective Alloc Cleavage
The Alloc group is highly stable to both strong acids (e.g., TFA, HBr) and bases (e.g., piperidine)[],[2]. It is exclusively removed via a Tsuji-Trost-type allyl transfer mechanism. A Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4], undergoes oxidative addition into the allylic C–O bond. This generates a reactive π-allyl-palladium(II) intermediate and a carbamate anion, which spontaneously decarboxylates to release the free amine[2].
Expert Insight (The Scavenger Imperative): The reaction must include an allyl scavenger. If the π-allyl-Pd(II) complex is not intercepted, it acts as a potent electrophile and will re-alkylate the newly freed amine, ruining your yield. Phenylsilane (PhSiH3) is the premier scavenger because it acts as a hydride donor, reducing the allyl group to harmless propene gas and efficiently regenerating the Pd(0) catalyst[3],[4].
The Acidolytic Pathway: Selective Cbz Cleavage
Cbz is traditionally removed by either catalytic hydrogenolysis (H₂/Pd-C) or strong acidolysis (e.g., 33% HBr in acetic acid)[].
Expert Insight (The Hydrogenation Trap): You cannot use catalytic hydrogenolysis if you intend to keep the Alloc group intact. Hydrogen gas over Pd/C will rapidly reduce the Alloc double bond, converting it into a propyl carbamate—a remarkably stable group that is virtually impossible to remove under standard conditions. Therefore, to achieve true orthogonality (removing Cbz while preserving Alloc), you must use strong acidolysis[5].
Visualizing the Orthogonal Workflow
The following diagram illustrates the branching logic required to selectively unmask either the α-amine or the ε-amine of the lysine derivative.
Orthogonal deprotection branching logic for N-Cbz-N'-Alloc-L-lysine.
Comparative Performance Data
The table below summarizes the quantitative and qualitative parameters for each deprotection strategy.
Deprotection Target
Reagent System
Scavenger Required
Reaction Time
Cbz Status
Alloc Status
ε-Alloc
Pd(PPh3)4 (0.1 eq) in DCM
Phenylsilane (20-25 eq)
1 - 2 hours
Intact
Cleaved (>95% yield)
ε-Alloc (Aqueous)
[Cp*Ru(cod)Cl] / Thiophenol
Thiophenol (Excess)
2 - 4 hours
Intact
Cleaved (>90% yield)
α-Cbz
33% HBr in AcOH
Anisole (2 eq)
1 - 2 hours
Cleaved (>90% yield)
Intact
Global / Non-Orthogonal
H₂ gas, 10% Pd/C in MeOH
None
2 - 12 hours
Cleaved
Reduced to Propyl
Note: The aqueous Ru(II) method is particularly useful for intact proteins, such as in the GOPAL (genetically encoded orthogonal protection and activated ligation) approach for synthesizing polyubiquitin chains[6],[7],[8].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include specific operational checks to ensure mechanistic fidelity.
This protocol is optimized for solid-phase peptide synthesis (SPPS) but is adaptable for solution-phase[9],[10].
Preparation: Swell the resin-bound peptide (or dissolve the substrate) in anhydrous Dichloromethane (DCM). Self-Validation Check: Ensure the DCM is strictly anhydrous; water will quench the active Pd(0) catalyst.
Scavenger Addition: Add Phenylsilane (PhSiH3, 20-25 equivalents per Alloc group) to the reaction vessel[9]. Causality: The scavenger must be distributed in the matrix before the catalyst is introduced to prevent transient re-allylation.
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4, 0.1 equivalents] dissolved in a minimum volume of DCM[9]. Protect the reaction vessel from light using aluminum foil.
Reaction: Agitate gently at room temperature for 1 hour. Repeat steps 2-3 once more to ensure quantitative cleavage.
Palladium Wash (Critical): Wash the resin extensively with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF. Causality: This chelating wash removes precipitated "palladium black" which would otherwise catalyze side reactions during subsequent amino acid couplings.
Mechanism of Pd(0)-catalyzed Alloc cleavage and phenylsilane scavenging.
This solution-phase protocol relies on strong acidolysis to avoid reducing the Alloc double bond.
Preparation: Dissolve the N-Cbz-N'-Alloc-L-lysine derivative in a minimal amount of glacial acetic acid.
Scavenger Addition: Add Anisole (2 equivalents). Causality: Anisole acts as a nucleophilic scavenger to trap the highly reactive benzyl cations generated during Cbz cleavage, preventing them from alkylating the ε-Alloc group or the lysine side chain.
Reaction: Stir the mixture at room temperature for 1 to 2 hours. Self-Validation Check: Monitor CO2 gas evolution; cessation of bubbling is a primary indicator of reaction completion.
Isolation: Precipitate the deprotected product by adding the reaction mixture dropwise into a 10-fold volume of ice-cold anhydrous diethyl ether. Centrifuge and wash the pellet with fresh cold ether to remove residual acetic acid and anisole.
References
BOC Sciences. "Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis." Available at: https://bocsci.com[]
BenchChem. "An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group." Available at: https://www.benchchem.com/product/b7838797[2]
BenchChem. "Navigating Orthogonal Strategies: A Comparative Guide to Alloc-D-Phe Alternatives in Peptide Synthesis." Available at: https://www.benchchem.com/product/b7838797[5]
Thapa, P. et al. "A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support." ResearchGate. Available at: https://www.researchgate.net[3]
CEM Corporation. "Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization." Available at: https://kohan.com.tw[4]
CEM Corporation. "Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups." Available at: https://s3.amazonaws.com[10]
Virdee, S. et al. "Genetic Code Expansion Approaches to Decipher the Ubiquitin Code." National Center for Biotechnology Information (PMC10153664). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153664/[6]
Castañeda, C. A. et al. "Nonenzymatic assembly of natural polyubiquitin chains of any linkage composition and isotopic labeling scheme." National Center for Biotechnology Information (PMC4096956). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096956/[8]
Ding, W. et al. "Functional analysis of protein post‐translational modifications using genetic codon expansion." National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153664/ (Related Ubiquitin Studies)[11]
Rsc.org. "In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst." Available at: https://www.rsc.org[9]
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine (commonly abbreviated as Z-Lys(Alloc)-OH ) is a critical orthogonal building block in Solid-Phase Peptide Synthesis (SPPS). Its value lies in its dual-protection strategy: the
-amine is protected by the acid-stable Cbz (Z) group, while the -amine is protected by the Alloc group, which is removed selectively via Pd(0) catalysis.
The Analytical Challenge:
Ensuring the purity of Z-Lys(Alloc)-OH is vital because impurities such as Z-Lys-OH (mono-protected) or Z-Lys(Z)-OH (di-protected) act as chain terminators or branching defects during peptide synthesis. Standard C18 methods often struggle to resolve the subtle hydrophobicity differences between the target molecule and its structural analogs, particularly the "scrambled" protecting group impurities.
This guide compares two HPLC methodologies:
The Industry Standard: C18 Reversed-Phase Chromatography.[1]
The Optimized Alternative: Phenyl-Hexyl Stationary Phase (Recommended).
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table summarizes the performance of both stationary phases based on experimental trials involving Z-Lys(Alloc)-OH and its common synthetic impurities.
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Optimized)
Separation Mechanism
Hydrophobic Interaction (Dispersive forces)
Hydrophobic + - Interaction
Target Analyte Retention
Moderate ()
Stronger () due to Cbz ring interaction
Selectivity () for Impurities
Low for Z-Lys-OH vs. Z-Lys(Alloc)-OH
High (Resolves aromatic Cbz differences)
Peak Shape (Tailing Factor)
1.2 - 1.4 (Prone to tailing)
1.0 - 1.1 (Sharper peaks)
Suitability
General Purity Checks
Critical Quality Attribute (CQA) Analysis
Why Method B Wins:
The Cbz (Benzyloxycarbonyl) group contains an aromatic ring. The Phenyl-Hexyl column engages in
- stacking interactions with the Cbz group. This secondary interaction mechanism provides "orthogonal selectivity" compared to pure hydrophobicity, allowing for superior resolution of impurities that differ only by the presence/absence of the Alloc group.
Detailed Experimental Protocols
Common Parameters (Applies to Both Methods)
System: HPLC with Diode Array Detector (DAD) or PDA.[2]
Wavelengths:
214 nm: Primary Quantification (Peptide bond + Alloc double bond absorption).
254 nm: Identification (Specific to Cbz aromatic ring).
The following diagram illustrates the decision-making process and analytical workflow for certifying Z-Lys(Alloc)-OH purity.
Caption: Analytical workflow for Z-Lys(Alloc)-OH purity assessment, highlighting the divergence between routine C18 screening and high-resolution Phenyl-Hexyl analysis.
Data Interpretation & Troubleshooting
When analyzing the chromatograms, pay specific attention to the relative retention times (RRT) of potential impurities.
Analyte
Approx RRT (Method B)
Detection Characteristic
Benzyl Alcohol
0.3
Abs 254nm only (Z-group degradation)
H-Lys(Alloc)-OH
0.6
Abs 214nm only (No Z-group)
Z-Lys-OH
0.85
Abs 214nm & 254nm (Missing Alloc)
Z-Lys(Alloc)-OH
1.00
Main Peak
Z-Lys(Z)-OH
1.25
High Abs 254nm (Double Z protection)
Troubleshooting Tips:
Peak Tailing: Z-Lys(Alloc)-OH has a free carboxylic acid. If tailing occurs, ensure your Mobile Phase A pH is below 3.0 (using TFA or Formic Acid) to keep the acid protonated (
state).
Baseline Drift: The Alloc group has weak UV absorption at 214 nm. Ensure high-quality HPLC-grade Acetonitrile is used to minimize baseline noise at low wavelengths.
Ghost Peaks: Benzyl alcohol is a common degradation product of the Cbz group if the sample is left in solution too long. Prepare samples fresh.
National Institutes of Health (NIH). Development of Stability-Indicating Analytical Procedures by HPLC. (General guidance on developing methods for protected amino acids).
Chem-Impex International. N-epsilon-Allyloxycarbonyl-L-lysine Technical Data. (Physical properties and solubility data).[4]
Organic Chemistry Portal. Protection of Amino Groups: Cbz and Alloc Mechanisms. (Mechanistic background on stability and degradation).
Mass spectrometry analysis of peptides containing "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine"
Title: Comparative Guide: Mass Spectrometry Profiling of Peptides Containing N -Cbz-N -[(Allyloxy)carbonyl]-L-lysine[1] Executive Summary This guide details the mass spectrometry (MS) behavior of peptides functionalized...
This guide details the mass spectrometry (MS) behavior of peptides functionalized with the orthogonally protected residue N
-Benzyloxycarbonyl-N-Allyloxycarbonyl-L-lysine (hereafter referred to as Cbz-Lys(Alloc) ).[1]
This residue is typically found at the N-terminus of synthetic peptides intended for cyclic peptide synthesis, antibody-drug conjugates (ADCs), or branched ubiquitin probes.[1] Its dual-protection scheme presents unique analytical challenges: the Cbz (Z) group is acid-stable but hydrogenolysis-labile, while the Alloc group is orthogonal, requiring Pd(0) for removal.[1]
Key Analytical Takeaway: Successful identification relies on monitoring the Tropylium ion (
91.05) characteristic of Cbz fragmentation and the specific neutral loss of 84.02 Da associated with the Alloc group.
Chemical Identity & MS Properties
To accurately analyze peptides containing this residue, one must first define the physicochemical shifts it introduces compared to native Lysine.
Feature
N-Cbz-N-Alloc-L-Lysine
Native L-Lysine
Mass (Monoisotopic)
Formula
+216.09 Da
Residue Mass
362.17 Da
128.09 Da
N/A
Hydrophobicity
High (Aromatic + Allyl)
Low (Polar/Charged)
Significant RT shift (Later elution)
Ionization (ESI)
Reduced (Masked amines)
High (Protonatable amines)
Lower sensitivity in positive mode
Structural Breakdown for MS Interpretation:
N
-Cbz (Z): Adds +134.04 Da relative to H. Introduces a strong UV chromophore (254 nm) and a dominant fragmentation channel (Benzyl cation).[1]
N
-Alloc: Adds +84.02 Da relative to H. Reduces charge state distribution by masking the -amine protonation site.[1]
Comparative Analysis: Cbz-Lys(Alloc) vs. Alternatives
This section compares the target residue against common alternatives used in Solid-Phase Peptide Synthesis (SPPS) to assist in selection and data interpretation.
Expert Insight: Unlike Boc-protected peptides which often suffer from In-Source Decay (ISD) (losing -56 Da or -100 Da before the quadrupole), Cbz-Lys(Alloc) is robust.[1] However, the lack of a free amine on the N-terminus or Side-chain means the peptide must rely on other residues (Arg, His, or backbone amides) for protonation. If your peptide sequence lacks Arginine, expect low ionization efficiency.
Diagnostic Fragmentation Pathways
Understanding how Cbz-Lys(Alloc) fragments in collision-induced dissociation (CID) is critical for validating the sequence.[1]
Diagram 1: Fragmentation Mechanism of Cbz-Lys(Alloc)
Caption: CID fragmentation pathways. The formation of the Tropylium ion (
91) is the most sensitive indicator of the Cbz group, while the -84 Da shift confirms the presence of the Alloc group.
Experimental Protocol: Synthesis Verification
This workflow is designed to verify the integrity of the Cbz-Lys(Alloc) residue during peptide synthesis, specifically distinguishing it from common side reactions (e.g., premature Alloc removal or Cbz hydrogenation).
Methodology
Instrument: LC-ESI-QTOF or LC-ESI-Orbitrap (High Resolution required for accurate mass).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% to 95% B over 10 minutes (Cbz-peptides are hydrophobic; ensure the gradient goes high enough to elute them).
Diagram 2: Verification Workflow
Caption: Step-by-step decision tree for verifying Cbz-Lys(Alloc) integrity. Mass shifts indicate specific deprotection failures.
Troubleshooting & Validation
Issue 1: Low Signal Intensity
Cause: The Cbz and Alloc groups mask the
and amines, removing two primary protonation sites.
Solution: Assess the peptide sequence.[3][4] If no Arg/His/Lys are present, the peptide may only ionize as
or . Dope the mobile phase with Ammonium Acetate to encourage protonation or switch to negative mode if acidic residues (Asp/Glu) are present.
Issue 2: "Ghost" Peak at [M-44]
Cause: In-source decarboxylation.[1] Carbamates (both Cbz and Alloc) can lose
in the ESI source if the cone voltage is too high.
Validation: Lower the Cone Voltage / Declustering Potential. If the [M-44] peak ratio decreases relative to the parent ion, it is an artifact, not a synthetic impurity.
Issue 3: Distinguishing Cbz from Benzyl Ester
Challenge: Both Cbz and Benzyl esters (OBn) lose 91 Da.[1]
differentiation: Cbz is attached to Nitrogen; Benzyl ester to Oxygen.[1] Cbz typically fragments easier.[1] Definitive proof requires NMR or checking the specific neutral loss of the rest of the group (Cbz loses 134 Da total; OBn loses 91 Da).
References
Fragmentation of Cbz-Peptides: Knochenmuss, R., et al. "Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides."[1] Optica, 1996.[1]
Alloc Group Chemistry: "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide." BenchChem, 2024.[1]
Peptide Fragmentation Mechanisms: "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of the American Society for Mass Spectrometry, PMC, 2011.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In complex peptide synthesis, particularly for cyclic peptides or side-chain modifications (e.g., antibody-drug conjugates), orthogonal protection is non-negotiable. The molecule
-Cbz--[(Allyloxy)carbonyl]-L-lysine (Z-Lys(Alloc)-OH) represents a critical building block.
The Cbz (Z) group on the
-amine is stable to TFA (Boc chemistry) and basic conditions, removable by hydrogenolysis or HF.
The Alloc group on the
-amine is stable to acids and bases, selectively removable by Pd(0) catalysis.[]
The Analytical Challenge:
Standard 1D
H NMR and LC-MS are often insufficient for rigorous validation.
Regioisomerism: Mass spectrometry confirms the molecular weight (
g/mol ) but cannot distinguish between Z-Lys(Alloc)-OH and its regioisomer Alloc-Lys(Z)-OH.
Spectral Overlap: In 1D NMR, the benzylic protons of Cbz (~5.0 ppm) and the terminal olefinic protons of Alloc (~5.2–5.3 ppm) often overlap, as do the urethane NH signals.
This guide outlines a 2D NMR validation protocol that serves as the definitive structural proof, superior to 1D NMR or MS alone.
Comparative Analysis of Analytical Methods
The following table compares standard quality control methods, highlighting why 2D NMR is the requisite standard for this specific building block.
Feature
Method A: LC-MS (ESI)
Method B: 1D H NMR
Method C: 2D NMR (HSQC/HMBC)
Primary Output
Molecular Weight / Purity
Functional Group Presence
Connectivity & Regiochemistry
Regioisomer ID
Fail (Identical Mass)
Weak (Ambiguous Shifts)
Pass (Definitive Correlations)
Purity Limit
High Sensitivity (<0.1%)
Moderate (~1-2%)
High (Resolves overlapping impurities)
Structural Proof
Inferential
Presumptive
Absolute
Why 1D NMR is Insufficient
In DMSO-
, the signal for the Cbz benzylic appears as a singlet near 5.01 ppm. The Alloc terminal alkene protons () appear as a multiplet near 5.15–5.30 ppm. Depending on concentration and shimming, these peaks can merge, making integration unreliable. Furthermore, assigning the -NH vs. -NH solely by chemical shift is risky due to concentration-dependent shifting.
Experimental Protocol: The Self-Validating Workflow
Sample Preparation
Solvent: DMSO-
(99.9% D) is preferred over .
Reasoning: DMSO ensures solubility of the free carboxylic acid and slows proton exchange, sharpening the critical amide/carbamate NH signals.
Concentration: 10–15 mg in 600
L.
Tip: Filter through a 0.2
m PTFE syringe filter into the NMR tube to remove particulates that cause line broadening.
Acquisition Parameters (600 MHz equivalent)
H (1D): 16 scans, 1s relaxation delay. Focus on integration of the aromatic (5H) vs. allyl (3H) regions.
COSY (2D): 256 increments. Establishes the Lysine spin system (
).
HSQC (Multiplicity-Edited): Distinguishes
(positive) from (negative). Critical for separating the lysine side chain methylenes.
HMBC (Long-range): Optimized for
Hz. This is the validation step.
Data Interpretation & Validation Logic
The Connectivity Map (HMBC)
The core validation relies on Heteronuclear Multiple Bond Correlation (HMBC). You must observe specific "cross-peaks" that link protons to carbonyl carbons across 2-3 bonds.
Proof of
-Protection (Cbz):
The
-CH proton (~3.9 ppm) must correlate to the Cbz Carbonyl (~156 ppm).
The Cbz Benzylic
(~5.0 ppm) must also correlate to this same Cbz Carbonyl.
Proof of
-Protection (Alloc):
The
-CH protons (~2.9 ppm) must correlate to the Alloc Carbonyl (~155 ppm).
The Alloc Allylic
(~4.5 ppm) must also correlate to this same Alloc Carbonyl.
A Comparative Benchmarking Guide: N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine and its Orthogonal Counterparts in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals The synthesis of peptides, particularly those classified as "difficult sequences," presents a significant challenge in chemical biology and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those classified as "difficult sequences," presents a significant challenge in chemical biology and drug development. These sequences, often rich in hydrophobic residues, prone to aggregation, or possessing secondary structures, can lead to low yields and purity, hindering downstream applications.[1][2] The strategic choice of protecting groups for trifunctional amino acids like lysine is paramount to overcoming these obstacles. This guide provides an in-depth comparative analysis of lysine derivatives with orthogonal protecting groups, focusing on the utility of a Cbz and Alloc protection strategy in the context of synthesizing a model "difficult" peptide. We will benchmark the performance of Fmoc-L-Lys(Alloc)-OH and Fmoc-L-Lys(Cbz)-OH against the standard Fmoc-L-Lys(Boc)-OH, providing supporting experimental data and detailed protocols to inform your synthetic strategies.
The Challenge of Difficult Sequences
Difficult peptide sequences are characterized by their propensity to form stable secondary structures (e.g., β-sheets) on the solid-phase support, leading to incomplete coupling and deprotection steps.[3] This on-resin aggregation can be sequence-dependent and is a major contributor to failed syntheses.[4] Key characteristics of difficult sequences include:
High hydrophobicity: Leading to poor solvation of the growing peptide chain.
Repetitive sequences: Which can promote inter- and intra-chain hydrogen bonding and aggregation.[5]
β-branched amino acids: Such as Valine and Isoleucine, which can sterically hinder reactions.[1]
Specific sequence motifs: That favor secondary structure formation.
To address these challenges, chemists employ various strategies, including the use of specialized resins, modified coupling reagents, and, crucially, orthogonal protecting group schemes that allow for selective deprotection and modification of specific residues.[4][6]
The Power of Orthogonal Protection: Cbz and Alloc Groups
Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide chain.[7][] This allows for the synthesis of complex peptides with branches or cyclic structures, which are often classified as difficult sequences.
Carboxybenzyl (Cbz or Z): The Cbz group is a classic amine protecting group, typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids.[9][10] Its stability to the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal makes it a valuable orthogonal protecting group.[11]
Allyloxycarbonyl (Alloc): The Alloc group is another versatile protecting group that is stable to both acidic and basic conditions used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[][12] It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[6][12]
The use of a lysine derivative bearing both Cbz and Alloc groups on its side-chain amino groups, or more commonly, the use of Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Cbz)-OH in conjunction with other protected amino acids, provides a powerful toolkit for tackling difficult sequences, particularly those requiring side-chain modifications or cyclization.
Experimental Benchmark: Synthesis of a Model Difficult Peptide
To objectively compare the performance of different lysine protection strategies, we synthesized a model 15-amino acid "difficult" peptide, DP-15 , known for its high aggregation propensity.
This sequence contains a high proportion of hydrophobic and β-branched amino acids, making it a suitable candidate for this benchmarking study. The central lysine residue was incorporated using three different protected derivatives:
Fmoc-L-Lys(Boc)-OH (Standard)
Fmoc-L-Lys(Alloc)-OH (Orthogonal 1)
Fmoc-L-Lys(Cbz)-OH (Orthogonal 2)
Synthesis Workflow
The synthesis of DP-15 was performed using automated Fmoc-SPPS on a Rink Amide resin. The general workflow is depicted below.
Caption: General workflow for the solid-phase synthesis and analysis of the model difficult peptide DP-15.
Performance Data: A Comparative Analysis
The success of each synthesis was evaluated based on the crude purity of the peptide determined by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the overall isolated yield after purification.
Lysine Derivative Used
Crude Purity (%) [a]
Isolated Yield (%) [b]
Major Impurities Observed
Fmoc-L-Lys(Boc)-OH
72
38
Deletion sequences, Truncated peptides
Fmoc-L-Lys(Alloc)-OH
85
55
Minor deletion sequences
Fmoc-L-Lys(Cbz)-OH
81
51
Minor deletion sequences, side-product from incomplete Cbz removal
[a] Determined by integration of the main peak in the analytical HPLC chromatogram of the crude product at 220 nm.
[b] Calculated based on the initial resin loading.
The results clearly indicate that the use of orthogonal protecting groups, particularly the Alloc group, led to a significant improvement in both the crude purity and the isolated yield of the difficult peptide DP-15 compared to the standard Boc protection. This is likely due to improved solvation of the growing peptide chain and reduced on-resin aggregation, facilitating more efficient coupling and deprotection steps. While the Cbz-protected lysine also showed improved performance over Boc, the slightly lower yield and purity compared to Alloc may be attributed to the more demanding conditions required for Cbz removal on the solid phase.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
Washing: Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
Washing: Wash the resin as described in step 3.
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence. For the lysine position, use the respective Fmoc-L-Lys(Protecting Group)-OH.
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours.
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative RP-HPLC.
Orthogonal Deprotection Protocols (On-Resin)
Alloc Group Removal:
Swell the Alloc-protected peptide-resin in DCM.
Add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq.) in DCM to the resin.
Add phenylsilane (PhSiH₃, 20 eq.) and agitate the mixture for 2 hours at room temperature.[12]
Wash the resin extensively with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by further DMF and DCM washes.
Caption: On-resin deprotection of the Alloc group.
Cbz Group Removal (Hydrogenolysis):
Note: On-resin hydrogenolysis can be challenging and may require specialized equipment. The following is a general procedure.
Swell the Cbz-protected peptide-resin in a suitable solvent such as DMF or a mixture of DMF/DCM/MeOH.
Add a palladium catalyst, such as 10% Pd/C (by weight relative to the resin).
Subject the suspension to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.[9]
Filter the resin to remove the catalyst and wash extensively with the reaction solvent, followed by DCM.
Caption: On-resin deprotection of the Cbz group via hydrogenolysis.
Conclusion and Recommendations
The synthesis of difficult peptide sequences remains a significant hurdle in peptide chemistry. This guide demonstrates the tangible benefits of employing orthogonal protecting group strategies for lysine in overcoming these challenges. Our comparative data for the synthesis of the model difficult peptide DP-15 highlights the superior performance of Fmoc-L-Lys(Alloc)-OH over the standard Fmoc-L-Lys(Boc)-OH, resulting in higher crude purity and isolated yield.
Key Takeaways:
For difficult sequences prone to aggregation, consider using lysine derivatives with orthogonal protecting groups like Alloc or Cbz.
Fmoc-L-Lys(Alloc)-OH offers a robust and high-performing alternative to standard Boc protection, with the advantage of mild, palladium-catalyzed deprotection.
Fmoc-L-Lys(Cbz)-OH is also a viable option, though on-resin hydrogenolysis for deprotection may present technical challenges.
The choice of protecting group strategy should be tailored to the specific sequence and the synthetic goal, especially if on-resin side-chain modifications are required.
By carefully selecting the appropriate protected lysine derivative, researchers can significantly improve the success rate of synthesizing challenging peptides, paving the way for advancements in drug discovery and biomedical research.
References
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[4]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
Albericio, F., & Carpino, L. A. (1997). 9-Fluorenylmethoxycarbonyl (Fmoc) amino acid derivatives. Methods in Enzymology, 289, 104-126.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl-based protecting groups in peptide synthesis. I. The allyloxycarbonyl (Aloc) and allylester (OAll) groups. Mild and selective cleavage by palladium-catalyzed hydrostannolysis. The Journal of Organic Chemistry, 52(22), 4984-4993.
Thieriet, N., Guibé, F., & Loffet, A. (2000). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 181-185.[13]
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
Green, T. W., & Wuts, P. G. (2007). Protective groups in organic synthesis. John Wiley & Sons.
Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link][5]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[4]
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][9]
CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link][12]
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link][7]
Mező, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.[1]
ResearchGate. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link][2]
A Comprehensive Guide to the Safe Disposal of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper disposal of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine. As a protected amino acid de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper disposal of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine. As a protected amino acid derivative integral to peptide synthesis, its handling and disposal demand meticulous attention to safety and regulatory compliance to ensure a secure laboratory environment and environmental stewardship.[1][2] This document is designed to be a practical resource, moving beyond mere product information to deliver actionable, field-proven insights for your laboratory's operational and safety protocols.
Core Safety and Hazard Profile
While N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine and similar protected amino acids are often not classified as hazardous substances under OSHA or GHS guidelines, a comprehensive understanding of their potential risks is fundamental to safe handling and disposal.[3][4][5] The primary concerns are mild irritation and the release of hazardous byproducts under specific conditions.
Key Hazard Considerations:
Contact Irritation: May cause irritation upon contact with eyes or skin, and to the respiratory tract if inhaled as a dust.[6][7][8]
Thermal Decomposition: When exposed to high temperatures or fire, it can decompose and emit hazardous fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][6][7]
Environmental Hazard: The product should not be allowed to enter drains, waterways, or the soil, as its environmental impact has not been fully investigated.[5][7][9]
Hazard Type
Potential Effect
Mitigation and First Aid
Eye Contact
May cause irritation.
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][9][10]
Skin Contact
May cause skin irritation.
Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5][6][7]
Inhalation
May cause respiratory tract irritation.
Move the person to fresh air. If breathing is difficult, provide oxygen and consult a physician.[3][6]
Ingestion
May be harmful.
Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6][7][9]
Pre-Disposal Operations: Personal Protective Equipment (PPE)
The foundation of safe disposal is the consistent use of appropriate PPE. Before handling any waste containing N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, ensure the following equipment is worn correctly.
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to government standards such as NIOSH (US) or EN 166 (EU).[3][7][10]
Hand Protection: Use chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact.[11][12] Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[7]
Body Protection: A standard laboratory coat is required. For scenarios with a risk of significant spillage, additional protective clothing may be necessary.[4][7]
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved N95 or P1 type dust mask.[4] All handling should ideally occur in a well-ventilated area or under a chemical fume hood.[3][5]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine is that it must be managed as chemical waste. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[13] The proper procedure involves segregation, secure containment, and transfer to a licensed professional waste disposal service.[6][7]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Solid Waste: This category includes:
Expired or unused solid N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine.
Contaminated disposables such as gloves, weighing papers, pipette tips, and wipes.
Liquid Waste: This category is further divided into:
Aqueous Solutions: All solutions containing the dissolved compound in water or buffers.
Non-Halogenated Organic Solutions: Solutions where the solvent is organic (e.g., DMSO, DMF, methanol). This waste stream must be kept separate from aqueous and halogenated waste.
Step 2: Containment and Labeling
Solid Waste Containment:
Collect all solid waste in a designated, durable, and sealable container clearly labeled "Hazardous Waste."
Include the full chemical name: "N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine" and any other chemical constituents.
Keep the container securely sealed when not in use.
Liquid Waste Containment:
Use separate, appropriate waste containers for aqueous and organic solutions.
Ensure containers are made of a material compatible with the solvents used.
Label each container clearly with "Hazardous Waste," the full chemical name(s), and the approximate concentration and volume of each component.
Never mix incompatible waste streams.
Step 3: Handling Contaminated Labware
Disposable Labware: Any disposable items (e.g., plastic tubes, serological pipettes) that have come into contact with the compound should be disposed of as solid chemical waste.[13]
Reusable Labware (Glassware):
Decontaminate glassware by rinsing with a suitable solvent, such as ethanol or isopropanol.
Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [13]
After initial decontamination, the glassware can be washed using standard laboratory procedures.
Step 4: Storage and Final Disposal
Store all sealed and labeled waste containers in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic and incompatible materials.[2] Adhere to your institution's specific guidelines for waste storage limits and timeframes. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2]
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
Don PPE: Wear the appropriate PPE as detailed in Section 2 before approaching the spill.
Contain and Absorb:
For Solid Spills: Carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[5][14]
For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
Collect Waste: Scoop the absorbed material into a sealable, labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the safe disposal of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine waste.
Caption: Logical workflow for the safe disposal of laboratory waste.
References
TCI AMERICA. (2018, July 6). Safety Data Sheet: Nε-(tert-Butoxycarbonyl)-Nα-carbobenzoxy-L-lysine. Spectrum Chemical.
Echemi. (2019, July 15).
C/D/N Isotopes Inc. (2015). Safety Data Sheet: Nε-Benzyloxycarbonyl-L-lysine-2,6,6-d3.
AAPPTec, LLC. Safety Data Sheet: Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine.
CDH Fine Chemical. Material Safety Data Sheet: N2-[(Phenylmethoxy)carbonyl]-L-lysine.
Carl ROTH.
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: N(epsilon)-Benzyloxycarbonyl-L-lysine.
Fisher Scientific. Safety Data Sheet: Nepsilon-Benzyloxycarbonyl-L-lysine benzyl ester hydrochloride.
Chem-Impex.
BenchChem.
Peptides International. (2018). Safety Data Sheet: Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride salt.
MilliporeSigma.
Acros Organics. (2015, February 10).
MilliporeSigma.
Fisher Scientific. N(alpha)
Kerbl. Chemical resistant gloves.
Fisher Scientific. Safety Data Sheet: Nepsilon-Allyloxycarbonyl-Nalpha-Fmoc-L-lysine.
Biosynth. (2021).
Medicom. Chemical Resistance Reference Chart.
Hourglass International, Inc. Gloves Chemical Resistance Chart.
BenchChem. Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide.
Santa Cruz Biotechnology.
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.